Quercetin 3-Caffeylrobinobioside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H36O19 |
|---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
[6-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3 |
InChI Key |
DLYWVZSZZMLYSR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Sources of Quercetin 3-Caffeylrobinobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-caffeylrobinobioside is a complex flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of quercetin, one of the most abundant and well-studied dietary flavonoids, this specific conjugate is distinguished by the presence of a caffeylrobinobioside moiety. This intricate structure suggests a unique profile of bioactivity and bioavailability that warrants further investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and its close analogue, Quercetin 3-robinobioside. It further details experimental protocols for the extraction, isolation, and quantification of these compounds, presenting available quantitative data in a structured format.
Natural Sources
The occurrence of this compound in the plant kingdom appears to be limited, with the primary documented source being a plant from the Lamiaceae family. Its analogue, Quercetin 3-robinobioside, has been identified in a wider range of plant species.
This compound
The principal natural source identified for this compound is:
-
Callicarpa bodinieri Levl. [1]: This species of beautyberry is a shrub native to China. The herbs of this plant have been reported as a source of this compound.
Quercetin 3-robinobioside
Several plant species have been found to contain the related compound, Quercetin 3-robinobioside:
-
Glycyrrhiza macedonica [2]: A species of licorice.
-
Fraxinus americana [2]: Commonly known as the white ash tree.
-
Strychnos variabilis [3]: The leaves of this plant are a known source.
-
Various other plants [4]: A database of plant-derived compounds lists several other species as containing Quercetin 3-robinobioside.
Quantitative Data
| Compound | Plant Source | Plant Part | Concentration (mg/g dry weight) | Reference |
| This compound | Callicarpa bodinieri | Herbs | Data not available | |
| Quercetin 3-robinobioside | Glycyrrhiza macedonica | - | Data not available | |
| Quercetin 3-robinobioside | Fraxinus americana | - | Data not available | |
| Quercetin 3-robinobioside | Strychnos variabilis | Leaves | Data not available |
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not explicitly available in a single source. Therefore, the following methodologies are synthesized from general procedures for the isolation of flavonoid glycosides from plant materials, particularly from the genus Callicarpa and from techniques used for analogous compounds.
Extraction of Flavonoid Glycosides
This initial step is crucial for obtaining a crude extract enriched with the target compound.
-
Plant Material Preparation : The herbs of Callicarpa bodinieri should be air-dried and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : Maceration is a common method for extracting flavonoids.
-
Solvent : A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is typically effective for extracting polar flavonoid glycosides.
-
Procedure :
-
Soak the powdered plant material in the solvent at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Isolation and Purification
The crude extract contains a complex mixture of compounds, necessitating further separation to isolate this compound. A multi-step chromatographic approach is generally required.
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
The target flavonoid glycosides are expected to be concentrated in the more polar fractions (ethyl acetate and n-butanol).
-
-
Column Chromatography :
-
The enriched fraction is subjected to column chromatography.
-
Stationary Phase : Silica (B1680970) gel is a common choice for initial separation. For more polar compounds, Sephadex LH-20 is effective for size exclusion chromatography.
-
Mobile Phase : A gradient elution system is typically employed. For silica gel, a solvent system of chloroform-methanol or ethyl acetate-methanol with increasing polarity can be used. For Sephadex LH-20, methanol is a common eluent.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Fractions containing the target compound are further purified by Prep-HPLC.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common mobile phase.
-
The elution is monitored by a UV detector, and the peak corresponding to the target compound is collected.
-
Structure Elucidation
The purified compound's structure is confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (COSY, HMQC, HMBC) are employed to establish the connectivity between protons and carbons and to determine the attachment points of the sugar and acyl moieties.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) can be used to fragment the molecule and provide information about the structure of the sugar and acyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum can provide information about the flavonoid backbone.
Quantification by HPLC
Once the compound is identified, its quantity in the plant material can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Standard Preparation : A pure standard of this compound is required to create a calibration curve.
-
Sample Preparation : A known amount of the dried plant material is extracted using a validated procedure (e.g., sonication with methanol). The extract is then filtered before injection into the HPLC system.
-
HPLC Conditions :
-
Column : A reversed-phase C18 analytical column.
-
Mobile Phase : A gradient elution with acetonitrile and acidified water is typically used.
-
Detection : UV detection at the wavelength of maximum absorbance for the compound (typically around 254 nm and 350 nm for flavonoids).
-
-
Quantification : The peak area of the compound in the sample chromatogram is compared to the calibration curve generated from the pure standard to determine its concentration.
Visualizations
General Workflow for Isolation and Identification
Caption: General workflow for the isolation and identification of this compound.
HPLC Quantification Workflow
Caption: Workflow for the quantification of this compound using HPLC.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quercetin (B1663063) 3-Caffeylrobinobioside
Quercetin 3-caffeylrobinobioside is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. Its core structure consists of a quercetin aglycone linked to a robinobioside sugar moiety, which is further acylated with a caffeyl group. The precise arrangement of these components is crucial for its biological activity and physicochemical properties. The molecular formula for this compound is C₃₆H₃₆O₁₉, and its CAS number is 957110-26-8. This compound has been identified in plants such as Cleome ornithopodioides. The structural elucidation of such complex glycosides relies on a synergistic application of chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Experimental Protocols
The structural elucidation of a novel or complex natural product like this compound follows a standardized workflow designed to first isolate the pure compound and then determine its chemical structure.
Isolation and Purification
A typical workflow for the isolation of this compound from a plant source, such as Cleome ornithopodioides, is as follows:
-
Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a reversed-phase (C18) column using a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small percentage of formic acid, to yield the pure compound.
Spectroscopic Analysis
The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and provide information about the sequence of sugar units and the nature of the acyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the detailed connectivity of atoms. These include:
-
¹H-NMR: To identify the number and chemical environment of protons.
-
¹³C-NMR: To identify the number and type of carbon atoms.
-
Correlation Spectroscopy (COSY): To establish proton-proton couplings within the same spin system.
-
Heteronuclear Single Quantum Coherence (HSQC): To identify direct carbon-proton correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range (2-3 bond) carbon-proton correlations, which are crucial for connecting different structural fragments.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, which helps in establishing stereochemistry and linkage positions.
-
Data Interpretation and Structure Elucidation
The elucidation of the structure of this compound is a stepwise process of interpreting the spectroscopic data.
Mass Spectrometry Analysis
The HR-ESI-MS data would confirm the molecular formula C₃₆H₃₆O₁₉. The MS/MS fragmentation pattern is key to identifying the constituent parts.
"Quercetin 3-Caffeylrobinobioside" solubility and stability studies
A Technical Guide to the Solubility and Stability of Quercetin (B1663063)
Disclaimer: This technical guide focuses on the solubility and stability of Quercetin , the aglycone, due to a significant lack of available scientific literature and quantitative data specifically for Quercetin 3-Caffeylrobinobioside . The information presented here on the parent compound provides a foundational understanding that can inform research and development involving its glycosides.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Quercetin's physicochemical properties, crucial for its application in pharmaceuticals and nutraceuticals.
Solubility of Quercetin
Quercetin is a flavonoid known for its poor solubility in water, which is a significant challenge for its bioavailability.[1] Its solubility is highly dependent on the solvent, pH, and temperature.
Solubility in Organic Solvents
Quercetin exhibits higher solubility in various organic solvents compared to aqueous solutions. The following table summarizes the solubility data from several studies.
| Solvent | Temperature | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | ~ 30 mg/mL | [2][3] |
| Dimethyl Formamide (DMF) | Room Temp. | ~ 30 mg/mL | [2][3] |
| Ethanol | Room Temp. | ~ 2 mg/mL | [2][3] |
| Acetone | 50 °C | 80.08 ± 1.00 mmol/L | [4] |
| tert-Amyl Alcohol | 50 °C | 67.01 ± 0.57 mmol/L | [4] |
| Acetonitrile (B52724) | 50 °C | 5.40 ± 0.79 mmol/L | [4] |
| Ethyl Lactate | 298 K | Highest among tested GRAS solvents | [1] |
| 2-Propanol | 298 K | - | [1] |
| Butyl Butyrate | 298 K | - | [1] |
Note: GRAS (Generally Recognized as Safe) solvents are of particular interest for applications in food and pharmaceuticals.[1]
Solubility in Aqueous Solutions and Effect of pH
Quercetin is sparingly soluble in aqueous buffers.[2] To achieve higher concentrations in aqueous media, it is often first dissolved in a water-miscible organic solvent like DMSO and then diluted with the aqueous buffer.[2] For instance, a solubility of approximately 1 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[2] It is important to note that aqueous solutions of Quercetin are not recommended for storage for more than one day.[2]
The solubility of Quercetin is also influenced by pH. Generally, its solubility increases in alkaline conditions.[5] However, stability becomes a major concern at higher pH values.
Stability of Quercetin
The stability of Quercetin is a critical factor, as degradation can lead to a loss of its biological activity. Key factors affecting its stability include pH, temperature, light, and the presence of metal ions.[5]
Effect of pH and Temperature on Stability
Quercetin's degradation is significantly accelerated by increased pH and temperature.
| Condition | Observation | Reference(s) |
| pH | Degradation is more pronounced in alkaline media.[5] Increasing pH from 6.0 to 7.5 at 37 °C enhanced the degradation rate constant from 2.81x10⁻² to 0.375 h⁻¹.[6] | [5][6] |
| Temperature | Higher temperatures lead to greater degradation. The degradation rate constant at 50 °C was 0.245 h⁻¹ and at 65 °C was 1.42 h⁻¹.[6] | [6] |
| Combined pH and Temperature | The highest degradation was observed at pH 2 and 60 °C after 120 hours in one study.[7] | [7] |
| Storage in Solution (4 °C) | Quercetin solutions are more stable when stored at 4 °C compared to room temperature or -20 °C.[8] | [8] |
| Storage in Solid State (Room Temp.) | As a crystalline solid, Quercetin is stable for at least 4 years at room temperature.[2] | [2] |
Degradation Kinetics
Studies on the degradation kinetics of Quercetin often employ non-linear regression models to understand the rate of degradation under various stressors.
| Condition | Rate Constant (k) | Observation | Reference(s) |
| Heating at 150 °C (Nitrogen atmosphere) | 0.253 h⁻¹ | Demonstrates thermal degradation in the absence of oxygen. | [9][10] |
| Heating at 150 °C (Oxygen atmosphere) | 0.868 h⁻¹ | Shows that oxidation significantly accelerates degradation. | [9][10] |
| Heating at 150 °C (Oxygen and Cholesterol) | 7.17 h⁻¹ | Indicates that the presence of other molecules can further influence the degradation rate. | [9][10] |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A common method for determining the solubility of flavonoids is the analytical isothermal shake-flask method.[11]
-
Preparation: An excess amount of solid Quercetin is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 40 hours) to ensure equilibrium is reached.[11]
-
Settling: The solution is then left to stand, allowing undissolved solids to settle.[11]
-
Sampling: A sample of the supernatant is carefully withdrawn.
-
Filtration: The sample is filtered, typically through a 0.22 µm filter, to remove any remaining solid particles.[4]
-
Analysis: The concentration of Quercetin in the filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[4]
Stability Indicating HPLC Method
To assess the stability of Quercetin and quantify its degradation, a stability-indicating HPLC method is crucial. Such a method can separate the intact drug from its degradation products.
-
Chromatographic System: A typical setup includes a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a UV-Vis or Diode Array Detector (DAD).[12][13]
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution and an organic solvent, such as 0.4% orthophosphoric acid and acetonitrile in a 45:55 v/v ratio.[13] The flow rate is typically around 1 mL/min.[13]
-
Detection: Quercetin is often detected at wavelengths of 255 nm, 259 nm, or 368 nm.[8][12][13]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, Quercetin is subjected to stress conditions as per ICH guidelines (e.g., acid, base, neutral hydrolysis, oxidation, and photolysis).[12]
-
Analysis: The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation products do not interfere with the peak of intact Quercetin.[14]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
Workflow for HPLC Stability Study
Caption: Workflow for a Forced Degradation Stability Study.
References
- 1. ijcea.org [ijcea.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Integral kinetic model for studying quercetin degradation and oxidation as affected by cholesterol during heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijam.co.in [ijam.co.in]
A Technical Guide to the Potential Biological Activities of Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-caffeylrobinobioside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a derivative of quercetin, it is the subject of growing interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of Quercetin 3-caffeylrobinobioside's effects, with a focus on its role in melanogenesis, its antiprotozoal properties, and its potential as an antioxidant. This document synthesizes available data, details experimental methodologies, and visualizes key signaling pathways to support further research and development.
Chemical Structure and Synonyms
-
Systematic Name: this compound
-
Synonym: Quercetin 3-O-(6''-O-E-caffeoyl)-β-D-glucopyranoside
-
CAS Number: 957110-26-8
Potential Biological Activities
Current research, although limited, suggests that this compound possesses several biological activities. The most well-documented of these is its role in promoting melanogenesis. Additionally, there are indications of its potential as an antiprotozoal and antioxidant agent.
Promotion of Melanogenesis
A significant study has demonstrated the pro-melanogenic activity of this compound in B16 melanoma cells. This effect is mediated through the upregulation of key signaling pathways involved in pigment production.
This compound stimulates melanogenesis by activating the Mitogen-Activated Protein Kinase (MAPK) and Akt/GSK3β/β-catenin signaling pathways[1][2][3][4][5]. This activation leads to an increase in the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and differentiation. Subsequently, the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) is upregulated, leading to increased melanin (B1238610) synthesis[1][2][3][4][5].
-
Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours. MTT solution (5 mg/mL) is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader.
-
Melanin Content Assay: Cells are treated with the compound for a specified period. After treatment, cells are lysed, and the melanin content is measured spectrophotometrically at 475 nm. The melanin content is normalized to the total protein content.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (p-p38, p-JNK, p-Akt, β-catenin, MITF, TYR, TRP-1, TRP-2) are determined by Western blotting using specific primary and secondary antibodies.
Antiprotozoal Activity
Antioxidant Activity
While direct studies on the antioxidant capacity of this compound are limited, research on related quercetin caffeoyl glycosides suggests a strong potential for this activity. The presence of both quercetin and caffeic acid moieties in its structure points towards the ability to scavenge free radicals and inhibit lipid peroxidation.
Studies on other quercetin caffeoyl glycosides have demonstrated their antioxidant potential. For instance, 3′-caffeoylquercetin 3-sophoroside and its 7-glucuronide, isolated from freesia flowers, showed potent DPPH radical-quenching activities with IC50 values of 12 µM and 10 µM, respectively. These values were superior to those of quercetin (23 µM) and caffeic acid (41 µM) alone[6].
| Compound | DPPH Radical Scavenging IC50 (µM)[6] |
| 3′-caffeoylquercetin 3-sophoroside | 12 |
| 3′-caffeoylquercetin 3-sophoroside 7-glucuronide | 10 |
| Quercetin | 23 |
| Caffeic Acid | 41 |
| Rutin | 14 |
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. A solution of DPPH in methanol (B129727) is mixed with the test compound at various concentrations. The decrease in absorbance at 517 nm is measured spectrophotometrically after a set incubation period. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
-
Lipid Peroxidation Inhibition Assay: This assay assesses the ability of a compound to inhibit the oxidation of lipids. A common method involves using a lipid source (e.g., linoleic acid emulsion) and inducing peroxidation with a free radical initiator (e.g., AAPH). The extent of peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the consumption of oxygen.
Conclusion and Future Directions
This compound is an emerging flavonoid with demonstrated pro-melanogenic effects and potential antiprotozoal and antioxidant activities. The detailed mechanism of its action on melanogenesis provides a solid foundation for its potential application in treating hypopigmentation disorders. However, further rigorous investigation is imperative to fully elucidate its therapeutic potential.
Future research should focus on:
-
Conducting detailed studies to confirm and quantify the antiprotozoal activity of this compound and to understand its mechanism of action against E. histolytica and G. lamblia.
-
Performing comprehensive in vitro and in vivo antioxidant assays specifically on this compound to determine its efficacy relative to other known antioxidants.
-
Investigating other potential biological activities, such as anti-inflammatory and anticancer effects, which are commonly associated with quercetin and its derivatives.
-
Elucidating the pharmacokinetic and pharmacodynamic profiles of this compound to assess its bioavailability and in vivo efficacy.
The continued exploration of this compound holds promise for the development of novel therapeutic agents for a range of health conditions.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, a Flavonoid Compound, Promotes Melanogenesis through the Upregulat… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, a Flavonoid Compound, Promotes Melanogenesis through the Upregulation of MAPKs and Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3′-Caffeoylquercetin Glycosides and 4′-Caffeoylkaempferol Glycosides—Novel Antioxidant Flavonoids Discovered in the Freesia Yellow Flowers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Properties of Quercetin 3-Caffeylrobinobioside
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antioxidant properties of Quercetin (B1663063) 3-Caffeylrobinobioside is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established antioxidant profile of its parent aglycone, Quercetin, and data from structurally related quercetin-caffeoyl glycosides. The information presented herein should serve as a foundational resource to inform future research and development endeavors.
Executive Summary
Quercetin 3-Caffeylrobinobioside is a flavonoid glycoside, a class of compounds renowned for their significant antioxidant potential. While specific quantitative data for this molecule is scarce, its structural components—a quercetin backbone, a caffeic acid moiety, and a robinobiose sugar—all suggest a potent capacity to mitigate oxidative stress. This document synthesizes the known antioxidant mechanisms of quercetin and related compounds, presents available quantitative data in a structured format, details relevant experimental protocols, and visualizes key cellular pathways and workflows. The primary antioxidant activities of quercetin and its derivatives involve direct radical scavenging and the modulation of endogenous antioxidant defense systems, notably through the activation of the Nrf2-ARE signaling pathway.
Core Concepts: Antioxidant Mechanisms
The antioxidant activity of quercetin and its glycosides is multifaceted, stemming from their chemical structure. The presence of multiple hydroxyl groups and a catechol group in the B-ring are critical for their ability to donate hydrogen atoms and electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Direct Antioxidant Actions:
-
Radical Scavenging: Quercetin can directly scavenge a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals. The donation of a hydrogen atom from one of its hydroxyl groups to a free radical results in the formation of a more stable and less reactive quercetin radical.[1]
-
Metal Ion Chelation: By chelating transition metal ions such as iron and copper, quercetin can prevent them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.
Indirect Antioxidant Actions:
-
Upregulation of Endogenous Antioxidant Systems: Quercetin and its derivatives are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis.[4][5]
Quantitative Data on Antioxidant Activity
Due to the lack of specific data for this compound, this section presents quantitative antioxidant data for its parent compound, Quercetin, and for structurally similar 3'-Caffeoylquercetin Glycosides. These tables are intended to provide a comparative baseline for potential antioxidant efficacy.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay Type | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Chemical Assay | 36.15 ± 0.30 µg/mL | [6] |
| DPPH Radical Scavenging | Chemical Assay | 19.17 µg/mL | [7] |
| DPPH Radical Scavenging | Chemical Assay | 15.899 µg/mL | [8] |
| DPPH Radical Scavenging | Chemical Assay | 19.3 µM | [9] |
| Superoxide Radical Scavenging | Chemical Assay | 19.3 ± 0.26 µg/mL | [6] |
| Hydrogen Peroxide Scavenging | Chemical Assay | 36.22 µg/mL | [7] |
| ABTS Radical Scavenging | Chemical Assay | 1.17 µg/mL | [10] |
IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant activity.
Table 2: In Vitro Antioxidant Activity of Related Caffeoylquercetin Glycosides
| Compound | Assay Type | IC50 Value (µM) | Source | Reference |
| 3'-Caffeoylquercetin 3-sophoroside | DPPH Radical Scavenging | 12 | Freesia Yellow Flowers | [4] |
| 3'-Caffeoylquercetin 3-sophoroside-7-glucuronide | DPPH Radical Scavenging | 10 | Freesia Yellow Flowers | [4] |
| Rutin (Quercetin-3-rutinoside) | DPPH Radical Scavenging | 14 | (for comparison) | [4] |
| Quercetin (Aglycone) | DPPH Radical Scavenging | 23 | (for comparison) | [4] |
| Caffeic Acid | DPPH Radical Scavenging | 41 | (for comparison) | [4] |
This data suggests that the addition of a caffeoyl group to quercetin glycosides can enhance their radical scavenging activity, in some cases surpassing that of the parent quercetin aglycone.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: Add a specific volume of each sample concentration to the DPPH working solution. A control containing only the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
-
Methodology:
-
ABTS•+ Generation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Reaction: Add a specific volume of each sample concentration to the diluted ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve. [10]
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS. Antioxidants can inhibit this fluorescence.
-
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HepG2, Caco-2) in a 96-well microplate and grow to confluence.
-
Loading with Probe: Wash the cells with a suitable buffer and incubate them with DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is typically expressed as quercetin equivalents.
-
Signaling Pathways and Experimental Workflows
Nrf2-ARE Signaling Pathway Activation by Quercetin
Quercetin is a known activator of the Nrf2-ARE pathway, a key regulator of cellular antioxidant defenses. The following diagram illustrates this mechanism.
Caption: Nrf2-ARE signaling pathway activation by Quercetin.
General Workflow for In Vitro Antioxidant Activity Assessment
The following diagram outlines a typical experimental workflow for evaluating the antioxidant potential of a test compound.
Caption: Experimental workflow for antioxidant assessment.
Conclusion and Future Directions
This compound, based on its chemical structure and the properties of related compounds, is predicted to be a potent antioxidant. The presence of both quercetin and caffeic acid moieties suggests a strong capacity for direct radical scavenging. Furthermore, its potential to modulate cellular antioxidant defenses through pathways like Nrf2 warrants significant investigation.
For drug development professionals and researchers, the following steps are recommended:
-
Isolation and Purification: Obtain a pure sample of this compound for rigorous testing.
-
Quantitative In Vitro Assays: Perform a battery of antioxidant assays, including DPPH, ABTS, ORAC, and FRAP, to establish its IC50 values and compare them against quercetin, caffeic acid, and other relevant standards.
-
Cell-Based Assays: Utilize cellular antioxidant assays to confirm its activity in a biological context and assess its bioavailability and metabolism at the cellular level.
-
Mechanistic Studies: Investigate its effect on the Nrf2-ARE pathway by measuring the expression of downstream antioxidant enzymes and proteins in relevant cell lines.
-
In Vivo Studies: If in vitro and cell-based assays yield promising results, proceed to in vivo models to evaluate its pharmacokinetic profile and efficacy in mitigating oxidative stress-related conditions.
This systematic approach will elucidate the specific antioxidant properties of this compound and determine its potential as a novel therapeutic agent or nutraceutical.
References
- 1. Health Benefits of Quercetin in Age-Related Diseases [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin ameliorates learning and memory via the Nrf2-ARE signaling pathway in d-galactose-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nehu.ac.in [nehu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
The Anti-Inflammatory Potential of Quercetin 3-Caffeylrobinobioside: A Technical Guide
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potent anti-inflammatory properties. Quercetin (B1663063), a prominent member of the flavonol subclass, and its glycosidic derivatives are particularly well-studied for their ability to modulate inflammatory pathways. This technical guide provides an in-depth overview of the anti-inflammatory potential of Quercetin 3-Caffeylrobinobioside, a specific quercetin glycoside. Due to the limited direct research on this compound, this guide will draw upon the extensive literature available for structurally related quercetin glycosides and caffeoyl derivatives to build a scientifically robust predictive framework for its bioactivity.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in the anti-inflammatory action of quercetin and its derivatives.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of quercetin and its derivatives has been quantified in numerous studies. The following tables summarize key quantitative data, such as IC50 values and percentage inhibition of various inflammatory mediators, from studies on compounds structurally related to this compound. This data provides a comparative basis for predicting the potential potency of the target compound.
Table 1: In Vitro Inhibition of Inflammatory Enzymes by Quercetin and its Derivatives
| Compound | Enzyme | Assay System | IC50 Value | Reference |
| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase (LOX) | Spectrophotometric | 1.27 mM | [1] |
| Quercetin | Cyclooxygenase-1 (COX-1) | Human whole blood | >100 µM | |
| Quercetin | Cyclooxygenase-2 (COX-2) | Human whole blood | >100 µM | |
| Cafestol | Cyclooxygenase-2 (COX-2) | Immunoassay | 0.25 µg/mL | [2] |
| Quercetin | Elastase | Activated neutrophils | 6.25 µM | [3] |
| Quercetin 3,5,7,3',4'-pentamethylether | Elastase | Activated neutrophils | 15.76 µM | [3] |
Table 2: In Vitro Inhibition of Inflammatory Mediators by Quercetin Glycosides and Caffeoyl Derivatives
| Compound | Mediator | Cell Line | Inducer | Inhibition/IC50 | Reference |
| Quercetin-3-O-diglucoside-7-O-glucoside | Nitric Oxide (NO) | RAW 264.7 | LPS | - | [1][4] |
| Quercetin-3-O-diglucoside-7-O-glucoside | Interleukin-6 (IL-6) | RAW 264.7 | LPS | - | [1][4] |
| Quercetin Glycosides | TNF-α | THP-1 | Imiquimod | Dose-dependent decrease | [5] |
| Quercetin Glycosides | IL-6 | THP-1 | Imiquimod | Dose-dependent decrease | [5] |
| Caffeic Acid Derivatives | Pro-inflammatory Cytokines | Mouse Peritoneal Macrophages | LPS | CA (10 µmol/l) & 5-CQA (25 µmol/l) potent inhibitors | [6] |
| Quercetin | Superoxide Anion | Activated neutrophils | - | Complete inhibition at 30 µM | [3] |
| Quercetin-3-O-glucuronide | Superoxide Anion | Activated neutrophils | - | Complete inhibition at 30 µM | [3] |
Experimental Protocols
This section details the methodologies for key experiments commonly employed to assess the anti-inflammatory potential of flavonoids like this compound.
In Vitro Anti-Inflammatory Assays
1. LPS-Induced Murine Macrophage (RAW 264.7) Activation Assay
This assay is a cornerstone for in vitro screening of anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[7]
-
Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compound, RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm.[8]
-
Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[9]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[8][9] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed, and the absorbance is read at 540 nm.[8]
-
Pro-inflammatory Cytokine Production (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11][12][13][14]
-
-
Western Blot Analysis of Signaling Proteins: To investigate the molecular mechanism, the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK) are analyzed by Western blotting.[6][15][16]
In Vivo Anti-Inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model of acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[17][18]
-
Treatment: The test compound or a reference drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[17][19]
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[17][20]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of quercetin and its derivatives are primarily mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fn-test.com [fn-test.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Effect of flavonol derivatives on the carrageenin-induced paw edema in the rat and inhibition of cyclooxygenase-1 and 5-lipoxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Quercetin 3-Caffeylrobinobioside (CAS: 957110-26-8)
Disclaimer: Scientific research specifically investigating Quercetin (B1663063) 3-Caffeylrobinobioside is limited. The following guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological activities and experimental protocols based on the extensive research conducted on its parent compound, quercetin, and related quercetin glycosides. This information is intended for research and drug development professionals.
Introduction to Quercetin 3-Caffeylrobinobioside
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their antioxidant and other health-beneficial properties.[1] The specific compound, this compound, has been isolated from the herbs of Callicarpa bodinieri.[2] As a glycoside of quercetin, its biological activity is likely influenced by the sugar and caffeoyl moieties attached to the quercetin backbone. O-glycoside derivatives of quercetin are known to exhibit a broad spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory effects.[3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. This data is compiled from chemical supplier databases, as dedicated research publications with this information are scarce.
| Property | Value | Reference |
| CAS Number | 957110-26-8 | [2] |
| Molecular Formula | C36H36O19 | [2] |
| Molecular Weight | 772.7 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | ≥98% (as commercially available) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [2] |
| Source | Callicarpa bodinieri Levl. | [2] |
Potential Biological Activities and Mechanisms of Action
Based on the well-documented activities of quercetin and its glycosides, this compound is hypothesized to possess similar pharmacological properties. The glycosidic and caffeoyl groups may influence its bioavailability and specific molecular interactions.
Antioxidant Activity
Quercetin is a potent antioxidant, and its derivatives are expected to share this property.[4] The antioxidant mechanism of quercetin involves scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of antioxidant signaling pathways.[1][5]
Hypothesized Antioxidant Signaling Pathway for Quercetin Derivatives
Caption: Hypothesized antioxidant signaling pathways modulated by quercetin derivatives.
Anti-inflammatory Activity
Quercetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.[6] This is primarily achieved through the modulation of key signaling pathways such as NF-κB and MAPK.[6][7]
Hypothesized Anti-inflammatory Signaling Pathway for Quercetin Derivatives
Caption: Hypothesized anti-inflammatory signaling of quercetin derivatives via NF-κB and MAPK.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quercetin and its derivatives against various cancer cell lines.[8][9] The proposed mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10][11] These effects are mediated by the modulation of signaling pathways such as PI3K/AKT and p53.[10]
| Cancer Cell Line | IC50 of Quercetin (µM) | Observed Effects | Reference |
| MCF-7 (Breast) | 4.9 - 17.2 | Decreased cell viability, cell cycle arrest | [11] |
| CT-26 (Colon) | >100 (in vitro) | Significant tumor volume reduction in vivo | [8] |
| HT-29 (Colon) | 15 | Inhibition of cell growth | [11] |
| MDA-MB-231 (Breast) | 20 | Increased apoptosis, cell cycle arrest | [11] |
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and biological evaluation of quercetin and its glycosides, which can be adapted for the study of this compound.
Extraction and Isolation Workflow
A typical workflow for extracting and isolating quercetin glycosides from plant material is outlined below.
General Workflow for Extraction and Isolation of Quercetin Glycosides
Caption: General workflow for the extraction and isolation of quercetin glycosides.
Protocol for Soxhlet Extraction: [12][13]
-
Dry the plant material at room temperature in a dark place and grind it into a fine powder.
-
Place the powdered plant material (e.g., 2g) into a thimble.
-
Insert the thimble into a Soxhlet apparatus.
-
Add a suitable solvent (e.g., 150 mL of ethanol) to the distillation flask.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, condense, and drip into the thimble containing the plant material.
-
Continue the extraction for a defined period (e.g., 5 hours).
-
After extraction, cool the apparatus and collect the solvent containing the extracted compounds.
-
Concentrate the extract using a rotary evaporator.
Protocol for Purification by Column Chromatography: [14][15]
-
Prepare a silica gel column (e.g., 100-200 mesh).
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with increasing polarity).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest and concentrate them.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
In Vitro Antioxidant Activity Assay (DPPH)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[14]
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[7]
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of the compound on cytokine production.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
While direct research on this compound is currently lacking, the extensive body of knowledge on quercetin and its glycosides provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties. Future research should focus on the isolation and purification of this compound from its natural source to enable comprehensive in vitro and in vivo studies. Elucidating its specific mechanisms of action and comparing its potency to that of quercetin and other known glycosides will be crucial for determining its potential as a therapeutic agent. Furthermore, studies on its bioavailability and metabolic fate are necessary to evaluate its clinical applicability.
References
- 1. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 3. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin Isolation Methods from Various Plant Samples by Traditional Extraction Method, Microwave, and Ultrasonic Assisted Extraction Techniques: A Review | Semantic Scholar [semanticscholar.org]
- 5. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]
- 12. Understand the extraction process of quercetin. [plantextractwholesale.com]
- 13. imrpress.com [imrpress.com]
- 14. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
An In-depth Technical Guide to Quercetin 3-Caffeylrobinobioside and its Parent Compound, Quercetin
Foreword for the Researcher: Scientific literature specifically detailing the biological activities and mechanisms of Quercetin (B1663063) 3-Caffeylrobinobioside is notably sparse. To provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document first summarizes the available data on Quercetin 3-Caffeylrobinobioside before delving into an in-depth review of its extensively studied parent compound, Quercetin. The biological activities and signaling pathways of Quercetin are well-documented and serve as a foundational reference for understanding the potential properties of its derivatives.
Part 1: this compound
This section outlines the fundamental chemical and physical properties of this compound as identified from available chemical databases and supplier information.
Chemical and Physical Properties:
| Property | Value | Citations |
| CAS Number | 957110-26-8 | [1][2] |
| Molecular Formula | C36H36O19 | [2][3] |
| Molecular Weight | 772.7 g/mol | [2] |
| Compound Type | Flavonoid | [2] |
| Physical Form | Powder | [2] |
| Natural Source | Isolated from the herbs of Callicarpa bodinieri Levl. | [1][2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol (B145695). | [1][2] |
Currently, there is a lack of published quantitative data, detailed experimental protocols, and defined signaling pathways specifically for this compound in peer-reviewed literature.
Part 2: Quercetin - A Comprehensive Technical Review
Quercetin is a highly researched flavonol found in a wide variety of plants and dietary sources.[4][5] Its pleiotropic biological effects, including antioxidant, anti-inflammatory, anticancer, and antiviral activities, have made it a subject of intense study.[4][6][7]
Data Presentation: Quantitative Biological Activities
The following tables summarize key quantitative data from various studies on Quercetin.
Table 1: Antibacterial Activity of Quercetin and its Glycosides
| Bacterium | Strain | Method | Concentration/Dose | Result (Zone of Inhibition) | Reference |
| Staphylococcus aureus | Not Specified | Disc Diffusion | 200 µg/ml | 13 mm | [8] |
| Streptococcus pneumoniae | Not Specified | Disc Diffusion | Not Specified | Significant Activity | [8] |
| Escherichia coli | Not Specified | Disc Diffusion | Not Specified | Significant Activity | [8] |
| Haemophilus influenzae | Not Specified | Disc Diffusion | Not Specified | Significant Activity | [8] |
| Escherichia coli | Not Specified | Not Specified | Not Specified | 11.36 ± 0.47 mm | [9] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | Not Specified | 6.7 ± 0.36 mm | [9] |
| Streptococcus mutans | Not Specified | Not Specified | Not Specified | 10.16 ± 0.11 mm | [9] |
Table 2: Structure-Activity Relationship for Antioxidant Effects
A study comparing the antioxidant activity of Quercetin and its derivatives established a clear structure-activity relationship. The activity was found to be in the following descending order, highlighting the critical role of the 3-hydroxyl group for radical scavenging.[6]
Quercetin > Tamarixetin = Isorhamnetin > Quercetin-3-O-glucuronide > Isorhamnetin-3-O-glucoside > Quercetin-3,5,7,3',4'-pentamethylether > Quercetin-3,4'-di-glucoside
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of Quercetin and its derivatives as cited in the literature.
Protocol 1: Isolation and Characterization of Quercetin from Bambusa arundinacea
-
Plant Material Processing: Authenticated Bambusa arundinacea plant material is dried and coarsely powdered.
-
Extraction: The powdered material is subjected to exhaustive extraction with methanol or ethanol using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on a silica (B1680970) gel (60-120 mesh) stationary phase. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to isolate the target compound.
-
Structural Characterization: The purified compound's structure is confirmed by comparing its spectral data with a reference standard:
-
TLC: Rf value is compared against a Quercetin standard on a pre-coated silica gel plate.
-
Spectroscopy: UV-Vis, FT-IR, ¹H-NMR, and Mass Spectrometry are used to confirm the identity and structure.
-
XRD: X-ray diffraction can be used to analyze the crystallinity of the isolated compound.
-
Protocol 2: Antibacterial Activity Assessment via Disc Diffusion Method [8]
-
Microorganism Preparation: Target bacterial strains are grown in a suitable liquid broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Agar (B569324) Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked uniformly across the surface of a Mueller-Hinton agar plate.
-
Disc Preparation: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., Quercetin dissolved in DMSO) and allowed to dry.
-
Assay: The prepared discs are placed onto the inoculated agar surface. A disc with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., levofloxacin) serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The antibacterial activity is determined by measuring the diameter (in mm) of the clear zone of growth inhibition around each disc.
Mandatory Visualizations: Signaling Pathways
Quercetin's biological effects are mediated through its interaction with numerous intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key mechanisms.
Caption: Quercetin's anti-inflammatory action via TLR4 pathway inhibition.
Caption: Quercetin induces apoptosis in cancer cells via PI3K/STAT3 inhibition.
References
- 1. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 3. chemfarms.com [chemfarms.com]
- 4. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]
- 8. Isolation, characterization and prediction of biologically active glycoside compounds quercetin-3-rutinoside from the fruits of Ficus sycomorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC-MS Analysis of Quercetin 3-Caffeylrobinobioside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of Quercetin (B1663063) 3-Caffeylrobinobioside in various sample matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies outlined are based on established analytical techniques for quercetin and its glycosidic derivatives.
Introduction
Quercetin 3-Caffeylrobinobioside is a flavonoid glycoside, a class of secondary metabolites found in plants. Like other quercetin derivatives, it is of significant interest to researchers for its potential biological activities. Accurate and sensitive analytical methods are crucial for its detection and quantification in natural product extracts, biological fluids, and pharmaceutical formulations. This application note details a robust HPLC-MS method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation
The optimal sample preparation method will vary depending on the matrix. A general procedure for plant material is provided below.
Protocol for Extraction from Plant Material:
-
Sample Collection and Pre-processing: Collect fresh plant material, freeze immediately in liquid nitrogen, and store at -80°C until use. Lyophilize the frozen samples and grind them into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microtube.
-
Add 1 mL of 75% methanol (B129727) with 0.1% formic acid.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet and pool the supernatants.[1]
-
-
Filtration: Filter the pooled supernatant through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial.[1]
HPLC-MS/MS Analysis
The following parameters are recommended as a starting point and may require optimization for specific instrumentation and sample types.
Instrumentation:
-
An HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.
-
A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 5% B; 2-15 min, 5-40% B; 15-20 min, 40-80% B; 20-22 min, 80% B; 22-25 min, 80-5% B; 25-30 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][3] |
| Capillary Voltage | 3.5 - 4.0 kV |
| Nebulizer Pressure | 45 - 55 psi |
| Drying Gas Flow | 8 - 12 L/min[2] |
| Drying Gas Temp. | 300 - 350°C |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
Method Validation
For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. This involves preparing calibration curves with an analytical standard of this compound.
Data Presentation
Quantitative Data Summary
The following table provides an example of expected quantitative performance for the analysis of quercetin derivatives, which can be used as a benchmark for the analysis of this compound.
| Analyte | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) |
| Quercetin | ≥ 0.995 | 0.0003 | 0.001 |
| Rutin (Quercetin-3-rutinoside) | ≥ 0.995 | 0.0003 | 0.001 |
| Hyperoside (Quercetin-3-galactoside) | ≥ 0.995 | 0.0003 | 0.001 |
| Quercitrin (Quercetin-3-rhamnoside) | ≥ 0.995 | 0.0003 | 0.001 |
Data adapted from a study on quercetin derivatives.[2]
Mass Spectrometry Fragmentation
For targeted analysis using MRM, specific precursor and product ion transitions must be determined. For this compound, the precursor ion will be its deprotonated molecule [M-H]⁻. Product ions will result from the fragmentation of the glycosidic bonds and the quercetin aglycone. The characteristic fragmentation of quercetin in negative ion mode often yields a product ion at m/z 301.
Visualizations
Experimental Workflow```dot
Caption: Logical steps for developing the HPLC-MS method.
References
Application Notes and Protocols for the Extraction of Quercetin 3-Caffeylrobinobioside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-caffeylrobinobioside is a naturally occurring acylated flavonoid glycoside. As a derivative of quercetin, it is anticipated to possess significant antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. The acylation may enhance its bioavailability and efficacy compared to its parent molecule, quercetin. This document provides detailed protocols for the extraction and purification of this compound from plant material, with a focus on Callicarpa bodinieri, a known plant source.
Natural Sources
This compound has been identified in the herbs of Callicarpa bodinieri Levl.[1]. While other species of the Callicarpa genus are rich in flavonoids, the presence of this specific compound has been confirmed in C. bodinieri.
Extraction and Purification Methodologies
The extraction and purification of this compound from plant material typically involves a multi-step process including initial solvent extraction, followed by chromatographic purification.
Protocol 1: General Flavonoid Extraction from Callicarpa bodinieri
This protocol is based on general methods for flavonoid extraction from Callicarpa species and is a foundational step for isolating this compound.
1. Plant Material Preparation:
-
Air-dry the leaves of Callicarpa bodinieri.
-
Grind the dried leaves into a fine powder.
2. Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
3. Liquid-Liquid Fractionation:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
n-butanol
-
-
The ethyl acetate and n-butanol fractions are most likely to contain flavonoid glycosides. Concentrate these fractions for further analysis.
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the purification of the target compound from the enriched flavonoid fractions obtained in Protocol 1.
1. Column Chromatography:
-
Subject the dried ethyl acetate or n-butanol fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) for the presence of flavonoids.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the compound of interest (as determined by TLC and preliminary analysis).
-
Further purify the pooled fractions using preparative HPLC on a C18 column.
-
A typical mobile phase for flavonoid glycoside separation is a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).
-
Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm and 365 nm).
-
Collect the peak corresponding to this compound.
3. Compound Identification and Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure, including the positions of the caffeoyl and sugar moieties.
-
Quantitative Data
Table 1: Comparison of General Flavonoid Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Yield of Total Flavonoids (mg/g dry weight) |
| Maceration | 80% Ethanol | Room Temperature | 72 | 15 - 30 |
| Soxhlet Extraction | 95% Ethanol | Boiling Point | 8 | 25 - 50 |
| Ultrasound-Assisted | 70% Methanol | 40-60 | 0.5 - 1 | 30 - 60 |
Table 2: HPLC Parameters for Flavonoid Quantification
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 10-50% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 365 nm |
| Injection Volume | 10 µL |
Experimental Workflows and Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for the Purification of Quercetin 3-Caffeylrobinobioside by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside with potential pharmacological activities. Its isolation and purification from natural sources or synthetic mixtures are crucial for further biological and chemical studies. Column chromatography is a widely used and effective technique for the purification of flavonoids and their glycosides.[1] This document provides a detailed protocol and application notes for the purification of Quercetin 3-Caffeylrobinobioside using column chromatography, based on established methods for similar compounds.
Data Presentation: Chromatographic Parameters
The successful purification of this compound by column chromatography is dependent on the selection of appropriate stationary and mobile phases. Below is a summary of commonly used systems for the separation of flavonoid glycosides, which can be adapted and optimized for the target compound.
| Parameter | Stationary Phase | Mobile Phase System (Gradient Elution Recommended) | Detection | Purity Achieved | Reference Example |
| Normal Phase Chromatography | Silica (B1680970) Gel (60-120 mesh or 100-200 mesh)[2][3] | Chloroform-Methanol, Hexane-Ethyl Acetate, Ethyl Acetate-Ethanol-Water | TLC with UV visualization (254/365 nm), HPLC-UV | >95% | Purification of quercetin from plant extracts.[2][3] |
| Size Exclusion Chromatography | Sephadex LH-20[1][4] | Methanol (B129727), Ethanol, or mixtures with water | UV-Vis Spectrophotometry, HPLC | >95% | Separation of flavonoid glycosides and proanthocyanidins.[4][5] |
| Adsorption Chromatography | Polyamide | Ethanol-Water, Acetone-Water | HPLC-UV/Vis | >90% | General flavonoid separation.[6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)[7] | Lower phase as mobile phase | HPLC-UV | >98% | Preparative separation of flavonoid glycosides.[7] |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude plant extract using silica gel column chromatography. Optimization of the mobile phase and gradient may be required.
1. Materials and Equipment
-
Crude extract containing this compound
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl Acetate, Methanol (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Rotary evaporator
-
Fraction collector (optional)
-
Glass vials or test tubes for fraction collection
-
HPLC system for purity analysis
2. Preliminary TLC Analysis Before performing column chromatography, it is essential to determine a suitable solvent system using TLC.
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).
-
Spot the dissolved extract onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate 8:2, 7:3, 1:1; Ethyl Acetate:Methanol 9:1, 8:2).
-
Visualize the spots under a UV lamp. The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.
3. Column Preparation (Slurry Packing Method)
-
Select a glass column of an appropriate size based on the amount of crude extract to be purified (a general ratio is 1:30 to 1:100 of crude extract to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-Hexane or a Hexane:Ethyl Acetate mixture).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to pack uniformly under gravity.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by running the initial mobile phase through it until the packing is stable.
4. Sample Loading
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or the solvent used for equilibration).
-
Alternatively, for less soluble extracts, perform a dry loading method: adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and then carefully add it to the top of the column.
5. Elution
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient could be starting with Hexane:Ethyl Acetate and gradually increasing the proportion of Ethyl Acetate, followed by introducing Methanol into the Ethyl Acetate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled vials or test tubes. The flow rate should be maintained at a steady pace.
6. Fraction Analysis
-
Monitor the collected fractions by TLC using the solvent system determined in the preliminary analysis.
-
Spot every few fractions on a TLC plate, develop, and visualize under UV light.
-
Combine the fractions that contain the pure target compound.
7. Product Isolation and Characterization
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the isolated compound using HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. auctoresonline.org [auctoresonline.org]
- 5. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Flavonoid Glycosides: DPPH and ABTS
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant properties. Quercetin and its glycosides, such as Quercetin 3-Caffeylrobinobioside, are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potential to mitigate oxidative stress-related diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge synthetic free radicals. This document provides detailed protocols for two of the most common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These protocols are applicable for screening the antioxidant activity of various flavonoid glycosides.
Data Presentation: Antioxidant Activity of Quercetin
The following table summarizes the 50% inhibitory concentration (IC50) values for Quercetin from various studies, providing a benchmark for antioxidant activity in DPPH and ABTS assays. Lower IC50 values indicate higher antioxidant potency.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Quercetin | DPPH | 19.17 | Ascorbic Acid | Not Specified |
| Quercetin | DPPH | 0.74 | Ascorbic Acid | 9.53 |
| Quercetin | DPPH | 36.15 ± 0.30 | Ascorbic Acid | 31.45 ± 1.31 |
| Quercetin | ABTS | 1.89 ± 0.33 | Not Specified | Not Specified |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1][2]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS) or water
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation.[2]
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 10 µL of methanol instead of the test sample.
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.[2]
-
-
Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Visualizations
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Scavenging Assay Workflow.
References
Application Notes and Protocols for Cell-Based Anti-inflammatory Assays of Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside, a class of compounds known for their potential health benefits, including antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of Quercetin 3-Caffeylrobinobioside in cell-based assays. The methodologies described herein are essential for researchers in drug discovery and development focused on inflammatory diseases. While specific quantitative data for this compound is limited in publicly available literature, the provided data tables summarize representative findings for quercetin and its related glycosides, offering a comparative baseline for experimental outcomes.
Data Presentation: Anti-inflammatory Activity of Quercetin and its Derivatives
The following tables present a summary of the inhibitory effects of quercetin and its related glycosides on the production of key inflammatory mediators. This data is compiled from various studies and is intended to serve as a reference for expected outcomes when testing this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Compound | Cell Line | Concentration (µM) | % Inhibition of NO Production | Reference |
| Quercetin | RAW 264.7 | 10 | 50-70% | [1][2] |
| Quercetin | RAW 264.7 | 25 | >80% | [1][2] |
| Quercetin-7-O-β-D-glucopyranoside | RAW 264.7 | 50 | Significant inhibition | [3] |
| Rutin (Quercetin-3-O-rutinoside) | RAW 264.7 | 100 | ~40% | [1] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-stimulated Macrophages
| Compound | Cell Line | Concentration (µM) | % Inhibition of PGE2 Production | Reference |
| Quercetin | RAW 264.7 | 25 | Significant inhibition | [1] |
| Quercetin pentaacetate | RAW 264.7 | 10 | Obvious inhibition | [1] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Concentration (µM) | % Inhibition | Reference |
| Quercetin | TNF-α | RAW 264.7 | 10 | Significant inhibition | [4] |
| Quercetin Glycosides | IL-6 | THP-1 | 10 | Significant reduction | [5] |
| Quercetin Glycosides | TNF-α | THP-1 | 10 | Significant reduction | [5] |
| Isoquercitrin | IL-6 | Macrophages | 10 | Significant reduction | [6] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of quercetin and its derivatives are often mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Caption: Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line is recommended.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO, PGE2, and cytokine production).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO2) standard solution.
Protocol:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[7][8]
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[7]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISAs
Commercial ELISA kits are recommended for the quantification of PGE2 and cytokines in the cell culture supernatant. Follow the manufacturer's instructions provided with the kit. A general protocol is outlined below.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]
General Protocol:
-
Collect cell culture supernatants after treatment. Centrifuge to remove any cellular debris.
-
Prepare standards and samples according to the kit's manual.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the detection antibody (often biotinylated).
-
Incubate as per the manufacturer's instructions.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
Calculate the concentration of the analyte in the samples based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.[23][24][25][26][27][28][29]
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. affigen.com [affigen.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. abcam.com [abcam.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. bmgrp.com [bmgrp.com]
- 20. assaygenie.com [assaygenie.com]
- 21. assaygenie.com [assaygenie.com]
- 22. fn-test.com [fn-test.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 29. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bioactivity Screening of Quercetin 3-Caffeylrobinobioside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside. Flavonoids, a broad class of plant secondary metabolites, are known for a wide range of biological activities. The parent molecule, quercetin, is one of the most studied flavonoids and has demonstrated potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] The glycosidic substitution on quercetin can significantly influence its bioavailability and specific biological effects. These application notes provide a detailed experimental design for the initial bioactivity screening of Quercetin 3-Caffeylrobinobioside, focusing on its potential antioxidant, anti-inflammatory, and cytotoxic activities.
Experimental Design: A Tiered Approach to Bioactivity Screening
A hierarchical screening approach is proposed to efficiently evaluate the therapeutic potential of this compound. The design progresses from simple, rapid in vitro chemical assays to more complex cell-based models.
Tier 1: Antioxidant Capacity Assessment
The initial screening will focus on the direct antioxidant potential of the compound using established chemical assays. These assays are cost-effective, rapid, and provide a fundamental understanding of the compound's ability to scavenge free radicals and reduce oxidizing agents.[4][5][6]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile assay applicable to both hydrophilic and lipophilic antioxidants.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Evaluates the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][8]
Tier 2: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Quercetin and its derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[9][10][11][12][13] This tier will utilize a cell-based model to assess the anti-inflammatory potential of this compound.
-
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages: This assay will determine the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[14]
Tier 3: Cytotoxicity and Anti-proliferative Effects
Given the known anti-cancer properties of quercetin, it is prudent to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[2][3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay: This colorimetric assay will be used to assess the compound's effect on the metabolic activity of cancer cells, providing an indication of its cytotoxicity and anti-proliferative activity.[15][16][17] A panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) will be used to screen for selective activity.
Data Presentation
Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Antioxidant Activity of this compound
| Assay | Test Compound | IC₅₀ (µM) ± SD |
| DPPH | This compound | Data |
| Quercetin (Positive Control) | Data | |
| Ascorbic Acid (Positive Control) | Data | |
| ABTS | This compound | Data |
| Quercetin (Positive Control) | Data | |
| Trolox (Positive Control) | Data | |
| FRAP | This compound | Data |
| Quercetin (Positive Control) | Data | |
| Ascorbic Acid (Positive Control) | Data |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Treatment | NO Production (µM) ± SD | % Inhibition ± SD |
| RAW 264.7 | Control (untreated) | Data | N/A |
| LPS (1 µg/mL) only | Data | 0 | |
| LPS + this compound (10 µM) | Data | Data | |
| LPS + this compound (25 µM) | Data | Data | |
| LPS + this compound (50 µM) | Data | Data | |
| LPS + L-NAME (Positive Control) | Data | Data |
Table 3: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Test Compound | IC₅₀ (µM) ± SD |
| MCF-7 | This compound | Data |
| Doxorubicin (Positive Control) | Data | |
| A549 | This compound | Data |
| Doxorubicin (Positive Control) | Data | |
| HCT116 | This compound | Data |
| Doxorubicin (Positive Control) | Data |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NAME (positive control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite (B80452).
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in their respective recommended media.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[15]
-
Treat the cells with serial dilutions of this compound or a positive control (e.g., Doxorubicin) for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualizations
Caption: Tiered experimental workflow for bioactivity screening.
Caption: Potential mechanism of anti-inflammatory action.
Caption: Overview of the MAPK signaling pathway. Flavonoids have been shown to modulate MAPK signaling, which is involved in cellular responses like inflammation and proliferation.[20][[“]][22][23][24]
References
- 1. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Promising bioactive properties of quercetin for potential food applications and health benefits: A review [frontiersin.org]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 19. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 20. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
- 22. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 24. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-caffeylrobinobioside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These application notes provide a summary of dosages from in vitro studies of structurally similar compounds to guide the experimental design for Quercetin 3-caffeylrobinobioside. Due to the limited specific data on this exact compound, the provided protocols are based on studies of related quercetin derivatives and should be adapted and optimized for specific experimental systems.
Data Presentation: In Vitro Dosages of Quercetin Derivatives
The following table summarizes the effective concentrations of quercetin and its derivatives in various in vitro models. This data can serve as a starting point for determining the appropriate dosage range for this compound.
| Compound Name | Cell Line/System | Effective Concentration | Observed Effect |
| Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7) | B16 melanoma cells | 1-50 µM | Increased melanogenesis |
| Quercetin | Various cancer cell lines (LNCaP, CT-26, MOLT-4, Raji) | 10, 20, 40, 80, 120 µM | Induction of apoptosis[1] |
| Quercetin derivatives (2q, 4q, 8q, 9q) | MCF-7 breast cancer cells | IC50 values: 35.49 - 39.7 µM | Cytotoxic effects[2] |
| Quercetin-3-O-glucoside (Q3G) | HepG2 cells | Not specified | Inhibition of cell growth, S and G2/M phase arrest |
| Quercetin | Human prostate cancer cells | Not specified | Inhibition of VEGF-induced phosphorylation of VEGFR-2 and downstream targets[1] |
Experimental Protocols
Protocol 1: General Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation[3][4]
-
Selected cell line (e.g., MCF-7, B16, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A suggested starting range, based on related compounds, is 1, 5, 10, 25, 50, and 100 µM.[5] Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay: Add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the procedure to investigate the effect of this compound on the expression of key proteins in a signaling pathway.
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-Akt, Akt, phospho-p38, p38, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Diagram 1: Proposed Experimental Workflow
Caption: A general workflow for in vitro analysis of this compound.
Diagram 2: Potential Signaling Pathways
Based on studies of related quercetin compounds, this compound may influence pathways such as the MAPK and Akt/GSK3β/β-catenin signaling cascades.[5]
Caption: Potential signaling pathways modulated by quercetin derivatives.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Quercetin 3-Caffeylrobinobioside Extraction Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Quercetin (B1663063) 3-Caffeylrobinobioside.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and what is its primary source?
This compound is a flavonoid glycoside. A known source for this compound is the herb Callicarpa bodinieri Levl[1][2]. Due to its complex structure, featuring both a robinobiose sugar moiety and a caffeyl group, its extraction requires careful optimization to prevent degradation and maximize yield.
Q2: Which solvents are most effective for extracting complex quercetin glycosides?
The choice of solvent is critical and depends on the polarity of the target compound. For flavonoid glycosides, which are generally more polar than their aglycone counterparts, polar solvents are preferred[3].
-
Methanol (B129727) and Ethanol (B145695): These are commonly used solvents for flavonoid extraction. Aqueous mixtures (e.g., 70-80% methanol or ethanol in water) are often more efficient than absolute alcohols for extracting glycosides[3][4][5].
-
Acetone (B3395972): An aqueous acetone solution can also be effective.
-
Solubility: this compound is soluble in DMSO, pyridine, methanol, and ethanol[1][2].
It is advisable to start with a solvent system like 70% methanol or 80% ethanol and optimize the concentration based on experimental results.
Q3: What are the recommended extraction techniques for a potentially labile compound like this compound?
Given the complex nature of this compound, gentle extraction methods are recommended to prevent the hydrolysis of the glycosidic bonds or the caffeyl group.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter durations, thus minimizing thermal degradation[6].
-
Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and solvent consumption. However, careful control of microwave power and temperature is crucial to prevent degradation of the target molecule[7]. The sugar moiety and methoxyl groups can offer some protection against degradation during MAE and UAE[8].
-
Maceration: This is a conventional and gentle method, though it is more time-consuming and may result in lower yields compared to modern techniques.
Q4: How can I purify the crude extract to isolate this compound?
Purification of complex flavonoid glycosides often requires multiple chromatographic steps due to the presence of structurally similar compounds in the crude extract.
-
Macroporous Resin Chromatography: This is an effective technique for the initial enrichment of flavonoids from the crude extract[9][10].
-
Sephadex LH-20 Chromatography: This is useful for separating flavonoids based on both polarity and size.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly well-suited for separating polar compounds like flavonoid glycosides without a solid stationary phase, minimizing irreversible adsorption[11][12][13].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used for the final purification step to obtain a high-purity compound[11][13].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inefficient disruption of plant cell walls.- Degradation of the target compound. | - Test a range of aqueous alcohol concentrations (e.g., 50%, 70%, 90% methanol or ethanol).- Optimize extraction time and temperature; for UAE and MAE, start with shorter times and lower power/temperatures.- Ensure the plant material is finely ground to increase surface area.- Use milder extraction conditions (e.g., lower temperature) to check for degradation. |
| Suspected Degradation (Loss of Glycoside or Caffeyl Group) | - High extraction temperatures.- Presence of acids or bases in the extraction solvent.- Prolonged extraction times. | - Employ lower temperatures, especially with MAE and reflux extraction.- Ensure the extraction solvent is neutral (pH 7.0) unless a different pH is shown to improve stability or yield.- Reduce extraction duration and consider using UAE or MAE for faster extraction. The presence of a sugar moiety can offer some protection against degradation[8]. |
| Co-extraction of Impurities | - Solvent system is not selective.- The plant matrix is rich in similar compounds. | - Adjust the polarity of the extraction solvent to be more selective for the target compound.- Implement a multi-step purification protocol. Start with macroporous resin to enrich the flavonoid fraction, followed by Sephadex LH-20 or preparative HPLC for finer separation[9][10][11]. |
| Difficulty in Purifying the Target Compound | - The target compound has similar polarity to other extracted flavonoids.- Irreversible adsorption onto the stationary phase during column chromatography. | - Consider advanced separation techniques like High-Speed Counter-Current Chromatography (HSCCC), which avoids solid stationary phases[12][13].- Use reverse-phase chromatography (e.g., C18) for polar glycosides[11]. |
Data on Quercetin and its Glycosides Extraction
The following tables summarize extraction conditions for quercetin and its simpler glycosides from various plant sources. These should be used as a reference for developing an optimized protocol for this compound.
Table 1: Comparison of Extraction Methods for Quercetin
| Extraction Method | Plant Source | Solvent | Time | Temperature | Yield | Reference |
| Maceration | Raphanus sativus L. | Methanol | 24 hr | - | 1.8% | [1] |
| Thermal Digestion | Raphanus sativus L. | Methanol | 24 hr | 35-40 °C | 2.2% | [1] |
| Soxhlet | Raphanus sativus L. | Methanol | 24 hr | - | - | [1] |
| UAE | Raphanus sativus L. | Methanol | 10 min | - | 11.8% | [1] |
| MAE | Red Kidney Bean | 60% Acetone | 1 min | - | 35.8 mg/g | [2] |
| MAE | Gynura procumbens | - | 5 min | - | 1.60 mg/g | [14] |
| Sequential MAE/UAE | Red Onion Skin | 70% Ethanol | 60s (MAE) + 15 min (UAE) | 70 °C | 10.32% | [15] |
Table 2: Optimization of UAE Parameters for Quercetin Extraction
| Plant Source | Parameter Optimized | Optimal Condition | Resulting Yield | Reference |
| Thespesia populnea | Solvent to Solute Ratio | 10:1 (ml/g) | 0.717 ± 0.01 mg/g | [12] |
| Cabbage | Solvent Composition & Time | 60:40 Methanol/Water, 40 min | 1378.9 µg/mL | [16] |
| Onion Solid Waste | Ethanol Concentration & Temp. | 59% Ethanol, 49 °C | 11.08 mg/g | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Callicarpa bodinieri
This is a generalized protocol and should be optimized for your specific experimental setup.
-
Sample Preparation:
-
Dry the leaves of Callicarpa bodinieri at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 5 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% aqueous methanol (a 1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40 °C) for 30 minutes.
-
-
Post-Extraction Processing:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue for a second time to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.
-
Lyophilize the resulting aqueous extract to obtain the crude powder.
-
Protocol 2: Purification of Crude Extract using Macroporous Resin Chromatography
-
Resin Preparation:
-
Pre-treat D101 macroporous resin by soaking it in ethanol for 24 hours, then wash with deionized water until no alcohol remains.
-
-
Column Loading:
-
Dissolve the crude extract in a small amount of the initial mobile phase (deionized water).
-
Load the sample solution onto the packed resin column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
-
Elution:
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid glycosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing this compound.
-
Remove the ethanol under reduced pressure.
-
Lyophilize to obtain the enriched flavonoid fraction. Further purification may be required using techniques like Sephadex LH-20 or preparative HPLC.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key parameters influencing the extraction yield of flavonoid glycosides.
References
- 1. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 2. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 8. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The process of extracting quercetin 3 - O - galactoside from quercetin. [greenskybio.com]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin 3-O-robinobioside - Immunomart [immunomart.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing of Quercetin 3-Caffeylrobinobioside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Quercetin (B1663063) 3-Caffeylrobinobioside.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside?
This compound is a large flavonoid glycoside with the chemical formula C₃₆H₃₆O₁₉ and a molecular weight of 772.7 g/mol .[1][2] It is a complex molecule consisting of a quercetin aglycone attached to a caffeoyl moiety and a robinobiose sugar. Its large size and multiple hydroxyl groups can present challenges in achieving optimal peak shape during reverse-phase HPLC analysis.
Q2: What are the most common causes of peak tailing for this compound in HPLC?
The most common causes of peak tailing for this and other large flavonoid glycosides include:
-
Secondary Interactions: Unwanted interactions between the numerous hydroxyl groups of the analyte and active sites on the stationary phase, particularly residual silanol (B1196071) groups (Si-OH) on silica-based columns.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the phenolic hydroxyl groups on the quercetin and caffeoyl moieties, as well as the silanol groups on the column packing, exacerbating secondary interactions.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds from previous injections can create active sites that cause peak tailing.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the mobile phase, peak distortion can occur.
Q3: What is a good starting point for the mobile phase pH when analyzing this compound?
Flavonoids are generally weak acids, with pKa values typically ranging from 6 to 10.[3] To ensure consistent protonation and minimize secondary interactions with silanol groups, it is recommended to use an acidic mobile phase. A good starting point is a pH between 2.5 and 3.5. This can be achieved by adding a small amount of an acidifier like formic acid, acetic acid, or trifluoroacetic acid to the aqueous portion of the mobile phase.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow for identifying and fixing peak tailing issues with this compound.
Step 1: Evaluate the Chromatogram
-
Observe all peaks: Is the tailing specific to the this compound peak, or are all peaks in the chromatogram tailing?
-
All peaks tailing: This often suggests a system-wide issue, such as a column void, a blocked frit, or problems with extra-column volume.
-
Only the analyte peak tails: This points towards a chemical interaction issue between the analyte and the stationary phase.
-
Step 2: Optimize the Mobile Phase
-
Acidify the Mobile Phase: If not already in use, add an acidic modifier to your aqueous mobile phase. Start with 0.1% formic acid. This will protonate the silanol groups on the silica (B1680970) packing, reducing their ability to interact with the hydroxyl groups of your analyte.
-
Increase Buffer Strength: If using a buffer, a low concentration may not be sufficient to control the on-column pH. Consider increasing the buffer concentration to within the 20-50 mM range.
Step 3: Check for Column Issues
-
Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained contaminants. If a guard column is in use, replace it.
-
Column Degradation: If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Replace the column with a new one of the same type.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing with polar analytes.
Step 4: Review Sample Preparation and Injection
-
Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, you may be overloading the column.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition. Dissolving the sample in the mobile phase itself is ideal.
Guide 2: Addressing Secondary Silanol Interactions
Secondary interactions with residual silanol groups are a primary cause of peak tailing for polyphenolic compounds like this compound.
Understanding the Mechanism:
Silica-based reversed-phase columns have a surface that contains silanol groups (Si-OH). These groups can be acidic and, at mid-range pH values, can become ionized (Si-O⁻). The hydroxyl groups on your flavonoid can then interact with these ionized silanols through hydrogen bonding or ion-exchange mechanisms, leading to a secondary retention mechanism that causes peak tailing.
Mitigation Strategies:
-
Low pH Mobile Phase: As detailed in Guide 1, operating at a low pH (2.5-3.5) keeps the silanol groups protonated (Si-OH), minimizing their ability to interact with the analyte.
-
Mobile Phase Additives:
-
Acidic Modifiers: Formic acid, acetic acid, or trifluoroacetic acid are commonly used at concentrations of 0.05% to 0.1%.
-
Competing Bases (Use with Caution): In some cases, a small amount of a basic modifier like triethylamine (B128534) (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions. However, TEA can suppress ionization in mass spectrometry and may alter selectivity.
-
-
Column Choice:
-
End-Capped Columns: These columns have been treated to convert most of the free silanols to less reactive siloxane bridges.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic particles often exhibit reduced silanol activity and improved pH stability.
-
Data Presentation
Table 1: Effect of Mobile Phase Additive on Tailing Factor of a Model Flavonoid
| Mobile Phase Composition | Tailing Factor (Asymmetry) |
| 50:50 Acetonitrile:Water | 2.1 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1.2 |
| 50:50 Acetonitrile:Water with 0.1% Acetic Acid | 1.3 |
Note: Data is illustrative and will vary depending on the specific analyte, column, and HPLC system.
Table 2: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommendation |
| Column | C18, End-capped, 2.1-4.6 mm ID, 100-250 mm length, ≤ 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 10-40% B over 20 minutes) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | ~280 nm and ~350 nm (based on typical flavonoid absorbance maxima) |
| Injection Volume | 5 - 20 µL |
| Sample Diluent | Initial mobile phase composition |
Experimental Protocols
Protocol 1: Column Flushing Procedure to Address Contamination
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Set the pump flow rate to a low value (e.g., 0.2 mL/min).
-
Flush the column with 20-30 column volumes of your mobile phase without the buffer/acid modifier. (e.g., if your mobile phase is 50:50 Acetonitrile:Water with formic acid, flush with 50:50 Acetonitrile:Water).
-
Increase the organic solvent concentration to 100% Acetonitrile and flush with 20-30 column volumes.
-
If you suspect very non-polar contaminants, flush with 20-30 column volumes of isopropanol.
-
Return to the initial mobile phase composition (including buffer/acid) and allow the column to equilibrate for at least 20 column volumes before re-connecting to the detector and performing an injection.
Protocol 2: Mobile Phase pH Adjustment and Optimization
-
Prepare your standard mobile phases. For example, Mobile Phase A: Water, and Mobile Phase B: Acetonitrile.
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Begin with your standard chromatographic method and inject your this compound standard using the mobile phase with 0.05% formic acid.
-
Sequentially increase the formic acid concentration in the aqueous phase and repeat the injection.
-
Analyze the resulting chromatograms, paying close attention to the peak shape (tailing factor) and retention time.
-
Select the formic acid concentration that provides the best peak symmetry without causing an undesirable shift in retention time.
Mandatory Visualizations
References
Technical Support Center: Quercetin 3-Caffeylrobinobioside Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Quercetin (B1663063) 3-Caffeylrobinobioside. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and why is its stability a concern during extraction?
This compound is a complex flavonoid glycoside. Its structure consists of a quercetin aglycone backbone, a robinobioside sugar moiety, and a caffeoyl group attached to the sugar. This complexity makes it susceptible to degradation through hydrolysis of both the glycosidic bond (releasing the sugar) and the ester bond of the caffeoyl group. Environmental factors during extraction, such as pH, temperature, and the choice of solvent, can significantly impact its stability and lead to the loss of the intact molecule.
Q2: What are the primary degradation products I should be aware of?
The main degradation products result from the cleavage of the glycosidic and ester linkages. You may observe the formation of:
-
Quercetin 3-Robinobioside: Resulting from the hydrolysis of the caffeoyl ester bond.
-
Quercetin: Resulting from the complete hydrolysis of the robinobioside sugar moiety.
-
Caffeic Acid: Released upon cleavage of the ester bond.
-
Robinobiose: The disaccharide released from the quercetin aglycone.
Further degradation of the quercetin aglycone itself can also occur under harsh conditions.
Q3: Are there any general tips for preventing degradation during extraction?
Yes, here are some general best practices:
-
Minimize Extraction Time: Prolonged exposure to extraction conditions increases the risk of degradation.
-
Low Temperatures: Whenever possible, conduct extractions at room temperature or on ice.
-
Protect from Light: Flavonoids can be light-sensitive. Use amber glassware or cover your vessels with aluminum foil.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation reactions.
-
Work Under an Inert Atmosphere: For highly sensitive extractions, purging with nitrogen or argon can prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low yield of this compound | 1. Hydrolysis due to inappropriate pH: The glycosidic and ester linkages are susceptible to acid or alkaline hydrolysis. 2. Thermal degradation: High temperatures during extraction (e.g., Soxhlet, heating) can break down the molecule. 3. Enzymatic degradation: Endogenous plant enzymes (glycosidases, esterases) may be active. | 1. pH Control: Maintain a slightly acidic to neutral pH (around 4-6) during extraction. Buffer your extraction solvent if necessary. 2. Temperature Control: Use non-thermal extraction methods like sonication or maceration at room temperature. If heating is unavoidable, use the lowest effective temperature for the shortest possible time. 3. Enzyme Deactivation: Consider a blanching step (brief exposure to steam or boiling water) for fresh plant material before extraction, or use solvents that inhibit enzyme activity (e.g., ethanol, methanol). |
| Presence of degradation products in HPLC analysis | 1. Harsh extraction conditions: As mentioned above, high temperature, extreme pH, or long extraction times can cause breakdown. 2. Inappropriate solvent: Some solvents may promote degradation more than others. 3. Sample storage: Improper storage of the extract can lead to degradation over time. | 1. Optimize Extraction: Refer to the solutions for "Low yield". 2. Solvent Selection: Use solvents like methanol (B129727) or ethanol, which are generally suitable for flavonoid extraction. Avoid strong acids or bases in your extraction solvent unless a hydrolysis step is intended. 3. Proper Storage: Store extracts at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere if possible. |
| Inconsistent results between batches | 1. Variability in plant material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent extraction parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect extraction efficiency and degradation. | 1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. Dry and grind the material to a uniform particle size. 2. Strict Protocol Adherence: Carefully control all extraction parameters for each batch. |
Data Presentation
The following tables summarize the expected impact of key extraction parameters on the stability of this compound, based on general knowledge of flavonoid chemistry.
Table 1: Effect of Temperature on Degradation
| Temperature Range | Expected Degradation Rate | Recommendation |
| 4 - 25°C | Low | Optimal: Ideal for maceration and sonication. |
| 25 - 50°C | Moderate | Use with caution: Minimize extraction time. |
| > 50°C | High | Not Recommended: Significant risk of hydrolysis and oxidation. |
Table 2: Effect of pH on Degradation
| pH Range | Expected Stability | Recommendation |
| < 3 | Low | Avoid: Strong acid hydrolysis of glycosidic and ester bonds. |
| 3 - 6 | High | Optimal: Best range for maintaining the integrity of the molecule. |
| 6 - 8 | Moderate | Use with caution: Increased risk of hydrolysis, especially at the higher end. |
| > 8 | Low | Avoid: Alkaline hydrolysis and oxidative degradation of the quercetin moiety. |
Table 3: Suitability of Common Extraction Solvents
| Solvent | Suitability | Notes |
| Methanol | High | Good solubilizing power for acylated flavonoid glycosides. |
| Ethanol | High | A greener alternative to methanol with similar efficacy. |
| Water | Moderate | Can be used, but often in combination with an organic solvent to improve solubility and extraction efficiency. Hot water extraction increases degradation risk. |
| Acetone | Moderate | Can be effective, often used in combination with water. |
| Ethyl Acetate | Low | Generally not polar enough for efficient extraction of glycosides from the plant matrix. |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material into a flask.
-
Add 100 mL of 80% methanol (v/v) in water.
-
Extract using one of the following methods:
-
Maceration: Stir at room temperature for 24 hours, protected from light.
-
Sonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., < 30°C).
-
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction on the residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Storage:
-
Store the dried extract at -20°C or lower in a desiccator, protected from light.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 40% B
-
35-40 min: 40% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a calibration curve with a series of dilutions.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Recommended experimental workflow for extraction and analysis.
Caption: Troubleshooting decision tree for degradation issues.
"Quercetin 3-Caffeylrobinobioside" solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin (B1663063) 3-Caffeylrobinobioside, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and why is its solubility in aqueous solutions a concern?
This compound is a flavonoid glycoside. Like many flavonoids, it possesses a polyphenolic structure that leads to poor solubility in water. This low aqueous solubility can significantly hinder its use in biological assays, cell culture experiments, and formulation development, impacting the reproducibility and accuracy of experimental results.
Q2: What are the recommended solvents for dissolving this compound?
For creating stock solutions, organic solvents are recommended. These include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and pyridine.[1][2] It is crucial to prepare a concentrated stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.
Q3: Is there any quantitative data on the aqueous solubility of this compound?
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
Several strategies can be employed to enhance the aqueous solubility of flavonoid glycosides:
-
Co-solvents: After dissolving in a minimal amount of an organic solvent like DMSO, dilute the solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells.
-
pH Adjustment: The solubility of quercetin and its derivatives can increase with a rise in pH.[5] They are generally more soluble in alkaline conditions.[4][5]
-
Use of Solubilizing Agents: Excipients such as cyclodextrins can encapsulate the flavonoid, enhancing its aqueous solubility.[6]
-
Nanoparticle Formulation: Creating nanocrystals or other nanoparticle-based formulations can improve solubility and bioavailability.[7][8]
Q5: What are the stability and storage recommendations for this compound solutions?
Stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[1][2] Aqueous solutions of quercetin and its derivatives are generally not stable for long periods and it is often recommended to prepare them fresh for each experiment.[9] Some sources suggest that aqueous solutions should not be stored for more than one day.[9][10] Stability can be affected by pH, temperature, and light exposure.[7][8][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level for your experimental system (typically <0.5% for cell culture). 3. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution. 4. Vigorously vortex or sonicate the solution immediately after adding the stock solution. |
| Inconsistent experimental results. | Degradation of the compound in the aqueous solution over the course of the experiment. Aggregation of the compound in solution, reducing its effective concentration. | 1. Prepare fresh dilutions from the stock solution for each experiment.[9] 2. Protect the solution from light. 3. Monitor for any visible precipitation or changes in color. 4. Consider the use of stabilizing agents if the experimental duration is long. |
| Low bioavailability or cellular uptake in experiments. | Poor solubility and potential aggregation in the cell culture medium. | 1. Use a carrier system like cyclodextrins or liposomes to improve solubility and delivery. 2. Prepare a nanoparticle formulation of the compound.[7] 3. Ensure the final concentration of the organic solvent is not affecting cell membrane permeability. |
| Difficulty dissolving the powder, even in organic solvents. | The compound may have absorbed moisture. | 1. Gently warm the solvent and the compound. 2. Use sonication to aid dissolution. 3. Ensure the compound has been stored in a dry, desiccated environment. |
Quantitative Data Summary
Solubility of Quercetin and its Glycosides
| Compound | Solvent System | Solubility | Reference |
| Quercetin (hydrate) | DMSO | ~30 mg/mL | [9] |
| Quercetin (hydrate) | Ethanol | ~2 mg/mL | [9][10] |
| Quercetin (hydrate) | 1:4 DMSO:PBS (pH 7.2) | ~1 mg/mL | [9][10] |
| Quercetin 3-O-sophoroside | DMSO | ~10 mg/mL | [3] |
| Quercetin 3-O-sophoroside | DMF | ~3 mg/mL | [3] |
| Quercetin 3-O-sophoroside | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Quercetin | Distilled Water | 0.1648 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Working Solution for Cell Culture Experiments
-
Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
-
Prepare Intermediate Dilutions (Optional): If very low final concentrations are required, prepare an intermediate dilution of the stock solution in 100% DMSO.
-
Prepare Final Working Solution: On the day of the experiment, thaw the stock solution at room temperature. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
-
Immediate Use: Add the final working solution to the cells immediately after preparation. Observe for any signs of precipitation.
Signaling Pathways and Experimental Workflows
A structurally similar compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, has been shown to promote melanogenesis by upregulating the MAPKs and Akt/GSK3β/β-catenin signaling pathways.[13] Quercetin itself is known to regulate various signaling pathways, including NF-κB, sirtuins, and PI3K/Akt.[14]
Diagram 1: General Workflow for Preparing Aqueous Solutions of this compound
Caption: Workflow for preparing aqueous solutions.
Diagram 2: Simplified Signaling Pathway Potentially Modulated by Quercetin Glycosides
Caption: Potential signaling pathway modulation.
References
- 1. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, a Flavonoid Compound, Promotes Melanogenesis through the Upregulation of MAPKs and Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Flavonoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex flavonoid glycosides, such as Quercetin 3-Caffeylrobinobioside, in mass spectrometry applications. While direct data on "this compound" improving ionization is not extensively available, this guide leverages established principles for the analysis of related polyphenolic compounds to address common challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal or no signal at all for my flavonoid glycoside. What are the initial troubleshooting steps?
A1: When encountering low or no signal for your analyte, a systematic check of your sample and instrument parameters is crucial.
-
Sample Integrity: Ensure the stability of your compound. Prepare fresh samples to eliminate the possibility of degradation.
-
Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[1]
-
Concentration Check: Your sample may be too dilute. Conversely, an overly concentrated sample can lead to ion suppression.[1]
Q2: My signal intensity is inconsistent and weak. How can I enhance the ionization efficiency of my flavonoid glycoside?
A2: Improving ionization efficiency is key to achieving a strong and consistent signal.
-
Ionization Mode: Electrospray Ionization (ESI) is generally preferred for polar compounds like flavonoid glycosides.[2] While negative ion mode is often used for flavonoids, positive ion mode can offer higher sensitivity for certain classes of these compounds and provide complementary fragmentation data.[2][3][4]
-
Mobile Phase Optimization: The composition of your mobile phase significantly impacts ionization. The addition of a small percentage of an acid, like 0.1% formic acid, can improve the protonation of flavonoids in positive ion mode, leading to a stronger signal.[2][3]
-
Ion Source Parameter Tuning: Optimize ion source parameters such as gas flows (nebulizing and drying gas), temperatures, and capillary voltage for your specific analytes and mobile phase composition.[2]
Q3: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this issue?
A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common problem in complex samples like plant extracts.[5] This can lead to ion suppression or enhancement.[5]
-
Identification: A post-column infusion experiment can help identify regions in your chromatogram where ion suppression is occurring.[5] Alternatively, you can compare the signal of a standard in a pure solvent to the signal of the same standard spiked into a sample extract.[3] A negative matrix effect in the range of -44% to -0.5% has been observed for some bioflavonoids, indicating ionization suppression.[6]
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components.[5]
-
Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis.[5]
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the most reliable method to compensate for matrix effects.[2]
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is similar to your samples can also help correct for matrix effects.[2]
-
Q4: Can metal complexation be used to improve the detection of flavonoid glycosides?
A4: Yes, metal complexation can significantly enhance the detection of flavonoids. The formation of ternary complexes with divalent transition metals (like Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Mn²⁺, and Fe²⁺) can result in signal intensities that are orders of magnitude greater than the corresponding protonated or deprotonated flavonoids.[7] Copper (Cu²⁺) often produces the most intense and simplest mass spectra.[7][8][9] The stability of these complexes generally follows the order: Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Zn²⁺.[8][9]
Troubleshooting Guides
Problem 1: Poor Peak Shape and Resolution
| Potential Cause | Troubleshooting Action | Supporting Evidence/Rationale |
| Inappropriate Mobile Phase pH | For acidic flavonoids, ensure a low pH mobile phase (e.g., with 0.1-0.2% formic acid) to improve peak shape.[5] | An appropriate pH helps to maintain the analyte in a single ionic state, leading to sharper peaks. |
| Column Contamination | Clean or replace the analytical column. Use a guard column to protect the main column. | Contaminants can interact with the analyte, causing peak tailing or splitting.[1] |
| Injector Issues | Clean the injector and replace the inlet liner if necessary.[10] | A contaminated injector can lead to sample degradation and poor peak shape. |
Problem 2: Difficulty in Compound Identification
| Potential Cause | Troubleshooting Action | Supporting Evidence/Rationale |
| Lack of Fragmentation Data | Perform MS/MS experiments to obtain fragmentation spectra. Tandem mass spectrometry is crucial for generating unique fragmentation patterns.[5] | The loss of sugar moieties and retro-Diels-Alder (RDA) reactions of the C-ring are characteristic fragmentation pathways for flavonoids that aid in structural elucidation.[3] |
| In-Source Fragmentation | Optimize ion source conditions (e.g., cone voltage) to minimize the breakdown of the glycoside into its aglycone in the source. | In-source fragmentation can complicate spectra and lead to inaccurate quantification.[5] |
| Isobaric/Isomeric Interference | Improve chromatographic separation to distinguish between compounds with the same molecular weight. | Many flavonoid glycosides have isomers that require careful separation for accurate identification.[5] |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of Flavonoid Glycosides
This protocol provides a starting point for the analysis of flavonoid glycosides and should be optimized for the specific compound of interest.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the filtered sample extract onto the cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.
-
Elute the flavonoid glycosides with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[5]
-
-
Liquid Chromatography (LC) Conditions
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5]
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.[5]
-
Column Temperature: 30 - 40 °C.[5]
-
-
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive analysis.[2][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/MS² for identification.[2]
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific analyte and flow rate.[2][12]
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of flavonoids.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Quercetin 3-Caffeylrobinobioside Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from Quercetin (B1663063) 3-Caffeylrobinobioside preparations.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and from where is it commonly sourced?
This compound is a flavonoid glycoside. It has been isolated from the herbs of Callicarpa bodinieri Levl.[1][2] As a flavonoid, it belongs to a large class of polyphenolic compounds found in plants.
Q2: What are the likely impurities in a crude extract of this compound?
Common impurities in crude plant extracts containing flavonoid glycosides include:
-
Other flavonoids (aglycones and glycosides): Compounds with similar structures, such as other quercetin glycosides or kaempferol (B1673270) glycosides.
-
Phenolic acids: Caffeic acid, ferulic acid, and other simple phenolic compounds.
-
Chlorophylls (B1240455) and carotenoids: Plant pigments that are often co-extracted.
-
Sugars and polysaccharides: Highly polar compounds that may be present in the initial extract.
-
Lipids and waxes: Non-polar compounds that can be carried over, depending on the initial extraction solvent.
Q3: What general purification strategies are effective for flavonoid glycosides like this compound?
A multi-step approach is typically required.[3][4][5][6] This often involves a preliminary purification to remove major classes of impurities, followed by one or more chromatographic steps to isolate the target compound. Common techniques include:
-
Solvent Partitioning: To separate compounds based on their polarity.
-
Macroporous Resin Chromatography: Effective for enriching total flavonoids from a crude extract.[5][7][8]
-
Sephadex LH-20 Chromatography: Widely used for the purification of flavonoids.[7][9]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that can provide excellent separation of flavonoid glycosides.[4][10][11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction
| Possible Cause | Troubleshooting Step |
| Inappropriate Extraction Solvent | Flavonoid glycosides are generally polar. Ensure the extraction solvent has appropriate polarity. A hydroalcoholic solution (e.g., 70% ethanol (B145695) in water) is often a good starting point.[12] |
| Degradation of the Compound | Flavonoids can be sensitive to heat and light. Avoid excessive temperatures during extraction and processing. Work in low light conditions where possible. |
| Incomplete Extraction | Increase the extraction time or perform multiple extractions on the plant material to ensure maximum recovery. |
| Incorrect pH of Extraction Solvent | The pH of the solvent can influence the solubility and stability of flavonoids. An acidic pH may improve the extraction of some flavonoids.[13] |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor Resolution on the Column | For Macroporous Resin: Optimize the gradient of the elution solvent (e.g., ethanol in water). A shallower gradient can improve separation.[8] For Sephadex LH-20: Adjust the mobile phase. Pure methanol (B129727) or combinations of methanol with water or chloroform (B151607) can be tested.[9] For HPLC: Modify the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with a modifier like formic acid) and the gradient profile. |
| Overloading the Column | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Presence of Highly Similar Compounds | If impurities have very similar properties to the target compound, a different chromatographic technique may be necessary. For example, if reverse-phase HPLC is not providing adequate separation, consider HILIC (Hydrophilic Interaction Liquid Chromatography).[3] |
Issue 3: Presence of Green (Chlorophyll) or Yellow/Orange (Carotenoid) Pigments in the Purified Fraction
| Possible Cause | Troubleshooting Step |
| Carryover of Pigments from Initial Extract | Perform a pre-purification step. Liquid-liquid extraction with a non-polar solvent like hexane (B92381) can remove chlorophylls and other lipids from a hydroalcoholic extract. |
| Insufficient Selectivity of the Chromatographic Method | Use an initial purification step with polyamide column chromatography, which can be effective at retaining flavonoids while allowing some pigments to pass through.[4] |
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol outlines a general strategy for isolating this compound from a plant source. Optimization will be required at each step.
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., leaves of Callicarpa bodinieri) with 70% aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v).[12]
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning (Optional, for high lipid/chlorophyll content):
-
Suspend the crude extract in water.
-
Perform liquid-liquid extraction with hexane to remove non-polar impurities.
-
Subsequently, extract with ethyl acetate (B1210297). Flavonoid glycosides will likely remain in the aqueous or ethyl acetate phase, depending on their polarity.
-
-
Macroporous Resin Column Chromatography:
-
Dissolve the extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-300).[7]
-
Wash the column with water to remove highly polar impurities like sugars.
-
Elute the flavonoids with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).[5][8]
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Sephadex LH-20 Gel Filtration:
-
Pool and concentrate the fractions rich in the target compound.
-
Dissolve the concentrated fraction in methanol.
-
Load the solution onto a Sephadex LH-20 column equilibrated with methanol.[9]
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to isolate the target compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Confirm the identity of the compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Example of Elution Profile on Macroporous Resin
| Elution Solvent (% Ethanol in Water) | Volume (Bed Volumes) | Target Compound Recovery (%) | Major Impurities Removed |
| 0% (Water) | 5 | < 1% | Sugars, organic acids |
| 20% | 5 | 15% | Polar phenolic compounds |
| 40% | 5 | 75% | Other flavonoid glycosides |
| 60% | 5 | 10% | Less polar flavonoids |
| 80% | 5 | < 1% | Aglycones, other non-polar compounds |
Table 2: Comparison of Purification Methods for Flavonoid Glycosides
| Method | Principle | Purity Achieved (Typical) | Throughput |
| Macroporous Resin | Adsorption | 60-80% | High |
| Sephadex LH-20 | Molecular Sieve & Adsorption | 80-95% | Medium |
| HSCCC | Liquid-liquid partitioning | >95% | Medium |
| Prep-HPLC | Adsorption (Reverse/Normal Phase) | >98% | Low |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in chromatographic separation.
References
- 1. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 2. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
"Quercetin 3-Caffeylrobinobioside" stability in different solvents
This technical support center provides guidance on the stability of Quercetin (B1663063) 3-Caffeylrobinobioside in various solvents, addressing common issues researchers may encounter during their experiments. As specific stability data for Quercetin 3-Caffeylrobinobioside is limited, the information provided is largely based on studies of its parent compound, quercetin, and related flavonoids. This information should serve as a valuable starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol (B145695).[1] For creating stock solutions, DMSO and ethanol are commonly used.
Q2: How should I store stock solutions of this compound?
A2: For short-term storage, it is recommended to prepare solutions fresh on the day of use. If stock solutions must be prepared in advance, they should be aliquoted into tightly sealed vials and stored at -20°C for up to two weeks or -80°C for longer-term storage (up to 6 months).[2] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q3: How stable is this compound in different solvents?
A3: The stability of this compound, much like its parent compound quercetin, is influenced by the solvent, pH, temperature, and exposure to light and oxygen. Generally, it is more stable in anhydrous organic solvents like DMSO and ethanol compared to aqueous solutions. In aqueous media, its stability decreases, particularly at neutral to alkaline pH.
Q4: What are the main factors that cause degradation of this compound in solution?
A4: The primary factors leading to the degradation of quercetin and its glycosides are:
-
pH: Stability significantly decreases as the pH increases, with rapid degradation occurring in neutral and alkaline conditions (pH > 7).
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to UV and visible light can induce photo-degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in aqueous buffer. | Quercetin and its glycosides have low solubility in water. Diluting a concentrated organic stock solution into an aqueous buffer can cause it to precipitate out. | First, dissolve the compound in a minimal amount of DMSO. Then, dilute this stock solution with the aqueous buffer of choice while vortexing to ensure rapid mixing. A final DMSO concentration of less than 0.5% is recommended for most cell-based assays. |
| Discoloration (e.g., yellowing) of the solution over time. | This is often a sign of degradation, particularly oxidation. | Prepare fresh solutions before each experiment. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and store at -20°C or -80°C in the dark. |
| Inconsistent experimental results. | This could be due to the degradation of the compound in the stock or working solutions, leading to a lower effective concentration. | Always use freshly prepared solutions. If using stored stock solutions, perform a quality control check (e.g., via HPLC) to confirm the concentration and purity before use. |
| Low recovery of the compound from experimental samples. | The compound may be degrading during sample processing or analysis. | Minimize the exposure of samples to light and elevated temperatures. Use antioxidants in your buffers if compatible with your experimental setup. Ensure that the pH of your solutions is slightly acidic if possible. |
Stability of Quercetin in Different Solvents (Qualitative)
| Solvent | Relative Stability | Key Considerations |
| DMSO | High | Anhydrous DMSO provides good stability. However, ensure the use of high-purity, dry DMSO as water content can reduce stability. |
| Ethanol | Moderate to High | Generally provides good stability, especially when stored at low temperatures and protected from light. |
| Methanol | Moderate | Similar to ethanol, but some studies suggest slightly faster degradation compared to ethanol. |
| Aqueous Buffers | Low | Stability is highly pH-dependent. Degradation is rapid at neutral and alkaline pH. Use slightly acidic buffers (pH < 6) for improved stability. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in amber vials, purge with an inert gas, and store at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solvent.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the solution into several vials. Expose the vials to different conditions to be tested (e.g., different temperatures, light exposure). Include a control sample stored at -80°C in the dark.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid, to improve peak shape and stability) is often effective.
-
Detection: Monitor the absorbance at the λmax of this compound (likely around 256 nm and 370 nm, similar to quercetin).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (or the control sample) to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
"Quercetin 3-Caffeylrobinobioside" minimizing sample loss during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss during the purification of Quercetin 3-Caffeylrobinobioside.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound loss during purification?
Sample loss during the purification of this compound, a flavonoid glycoside, can primarily be attributed to its chemical instability and suboptimal chromatographic conditions. Key factors include:
-
Degradation: Flavonoids are susceptible to degradation under certain conditions. Prolonged exposure to high temperatures, alkaline pH, and oxidative environments can lead to the breakdown of the compound.[1][2] The aglycone, quercetin, is known to be unstable in aqueous solutions at ambient temperatures and this degradation is accelerated by heat.[2]
-
Irreversible Adsorption: The compound may bind irreversibly to the stationary phase of the chromatography column, particularly if an inappropriate resin or solvent system is used.
-
Co-elution with Impurities: If the chromatographic separation is not optimized, the target compound may elute with other impurities, leading to loss during subsequent purification steps.
-
Poor Solubility: this compound, like many flavonoids, has specific solubility characteristics. Using a solvent in which it is only partially soluble can lead to precipitation and sample loss. It is soluble in DMSO, pyridine, methanol (B129727), and ethanol (B145695).[3]
Q2: What storage conditions are recommended for this compound to prevent degradation?
To ensure the stability of this compound, proper storage is critical. For the compound in powder form, storage at -20°C for up to three years or at 4°C for up to two years is recommended.[3] If the compound is in solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3] It is advisable to avoid repeated freeze-thaw cycles.[3] For long-term stability, especially in solution, the addition of antioxidants such as ascorbic acid can help mitigate oxidative degradation.
Q3: Which chromatographic techniques are most suitable for purifying this compound?
A multi-step chromatographic approach is often most effective for the purification of flavonoid glycosides like this compound. A common workflow involves:
-
Macroporous Resin Chromatography: This is an excellent initial step for enriching the total flavonoid fraction from a crude extract.[4][5][6] Resins like AB-8 have shown good adsorption and desorption capacities for flavonoids.[4]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is highly effective for separating flavonoids from other polyphenols and smaller molecules.[7][8][9] It is often used as a final polishing step.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column can be used for the final purification to achieve high purity.[10]
Troubleshooting Guides
Issue 1: Low Yield After Macroporous Resin Chromatography
| Potential Cause | Troubleshooting Step |
| Incomplete Adsorption | - Optimize pH: Flavonoid adsorption onto macroporous resins can be pH-dependent. Acidic conditions may improve adsorption. - Adjust Flow Rate: A high flow rate can reduce the contact time between the sample and the resin, leading to decreased adsorption. A flow rate of 1.5 to 2 BV/h is often recommended.[4][11] - Check Sample Concentration: Very high sample concentrations can lead to leakage without adsorption. |
| Incomplete Desorption | - Optimize Elution Solvent: The concentration of the organic solvent (commonly ethanol) in the eluent is critical. A stepwise gradient of increasing ethanol concentration (e.g., 10%, 30%, 60%, 95%) can be effective.[5][6][12] For many flavonoids, 60-70% ethanol provides optimal desorption.[4][5] - Increase Elution Volume: Ensure a sufficient volume of eluent is used to fully desorb the compound. Typically, 5 bed volumes (BV) are used for each elution step.[4][11] |
| Compound Degradation | - Control Temperature: Perform the chromatography at room temperature or lower, as high temperatures can degrade flavonoids.[5] |
Issue 2: Poor Separation During Sephadex LH-20 Chromatography
| Potential Cause | Troubleshooting Step |
| Improper Column Packing | - Ensure the column is packed uniformly to avoid channeling. The resin should be swelled in the mobile phase before packing. |
| Inappropriate Mobile Phase | - Select the Right Solvent: Methanol is a common and effective eluent for separating flavonoids on Sephadex LH-20.[7][8] Combinations of methanol with water, chloroform, or dichloromethane (B109758) can also be used to fine-tune the separation.[7][8] - Maintain Consistent Flow: A consistent and slow flow rate is crucial for good resolution in size-exclusion chromatography. |
| Sample Overload | - The amount of sample loaded should not exceed the column's capacity. Overloading leads to broad peaks and poor separation. |
Experimental Protocols
Protocol 1: Purification of Total Flavonoids using Macroporous Resin Chromatography
This protocol is a general guideline for the enrichment of a flavonoid fraction from a crude plant extract.
-
Resin Selection and Pre-treatment:
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into a glass column and allow it to settle, ensuring a uniform bed without any air bubbles. The bed volume (BV) is the volume of the packed resin.
-
-
Sample Loading:
-
Dissolve the crude extract in an appropriate solvent. The pH may be adjusted to acidic conditions to enhance adsorption.
-
Load the sample onto the column at a flow rate of 1.5-2 BV/h.[4]
-
-
Washing:
-
Wash the column with 5 BV of deionized water to remove sugars, salts, and other highly polar impurities.[11]
-
-
Elution:
-
Regeneration:
-
After use, regenerate the resin by washing it with a strong acid, a strong base, and then deionized water, followed by storage in ethanol.
-
Protocol 2: Fine Purification using Sephadex LH-20 Chromatography
This protocol is for the separation of flavonoids from the enriched fraction obtained from macroporous resin chromatography.
-
Resin Swelling:
-
Column Packing:
-
Pack the column with the swelled resin, ensuring a homogenous bed.
-
-
Sample Application:
-
Dissolve the flavonoid-rich fraction in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the column bed.
-
-
Elution:
-
Fraction Analysis:
-
Combine the fractions containing the purified this compound based on the analysis.
-
Data Presentation
Table 1: Comparison of Macroporous Resins for Flavonoid Purification
| Resin | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Reference |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | [4] |
| XAD-7HP | 39.8 | Not Specified | [5] |
Note: Data is for total flavonoids from Ginkgo biloba and cocoa extracts, respectively, and may vary for this compound.
Table 2: Influence of Eluent Concentration on Flavonoid Recovery
| Ethanol Concentration | Purity of Total Flavonoids | Reference |
| 30% | 93.5% | [11] |
| 60% | Increased purity by 5-fold from crude extract | [4] |
Note: Data is for total flavonoids from Scorzonera austriaca and Ginkgo biloba, respectively.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.8. Purification of Flavonoids with Macroporous Resins [bio-protocol.org]
Technical Support Center: Optimizing Cell Permeability of Quercetin 3-Caffeylrobinobioside for Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Quercetin (B1663063) 3-Caffeylrobinobioside. Due to the limited specific data on this particular compound, this resource leverages information on the broader class of quercetin glycosides and general principles of flavonoid cell permeability to help you optimize your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Quercetin 3-Caffeylrobinobioside?
A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.[1] For cell-based assays, DMSO is a common choice. However, it is crucial to determine the optimal concentration of DMSO that is non-toxic to your specific cell line, typically below 0.5% (v/v).
Q2: I am observing low uptake of this compound in my cell line. What can I do?
A2: Low cellular uptake is a common challenge with flavonoid glycosides. Here are several strategies to consider:
-
Optimize Incubation Time and Concentration: Systematically vary the concentration of the compound and the incubation time to find the optimal conditions for uptake in your specific cell model.
-
Use a Permeability Enhancer: Co-incubation with a non-toxic permeability enhancer can be explored, but this requires careful validation to ensure the enhancer itself does not interfere with downstream assays.
-
Consider Efflux Pump Inhibitors: Flavonoids can be substrates for efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which actively transport compounds out of the cell.[2] Co-incubation with known inhibitors of these pumps, such as verapamil (B1683045) for P-gp or MK-571 for MRPs, may increase intracellular accumulation.[3]
-
Formulation Strategies: For flavonoids with poor solubility or permeability, formulation into nanoparticles, liposomes, or flavanosomes can significantly enhance cellular uptake.[2][4]
Q3: How can I measure the cell permeability of this compound?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the absorption of orally administered drugs.[3] Another model is the parallel artificial membrane permeability assay (PAMPA). For blood-brain barrier permeability, cell lines like bEnd.3 can be utilized.
Q4: What are the potential mechanisms of action for this compound?
A4: While specific data for this compound is limited, quercetin and its glycosides are known to exert their effects through various mechanisms, including:
-
Antioxidant activity: By scavenging reactive oxygen species (ROS) and regulating antioxidant enzymes.[5][6]
-
Anti-inflammatory effects: Through the modulation of signaling pathways like NF-κB.[6][7]
-
Modulation of signaling pathways: Quercetin can influence various pathways involved in cell proliferation, apoptosis, and inflammation, such as PI3K/Akt and MAPK pathways.[2][8]
-
Enzyme inhibition: Quercetin is known to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Bioactivity Observed | Poor cell permeability. | Optimize concentration and incubation time. Consider using permeability enhancers or efflux pump inhibitors. Explore nanoformulations. |
| Compound degradation. | Prepare fresh stock solutions. Store aliquots at -20°C for short-term use (up to two weeks).[1] Minimize exposure to light and air. | |
| Inappropriate assay conditions. | Ensure the pH and temperature of your assay buffer are optimal for both the cells and the compound. | |
| High Cell Toxicity | Solvent (e.g., DMSO) toxicity. | Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line. Keep the final solvent concentration consistent across all treatments. |
| High compound concentration. | Determine the IC50 value of the compound in your cell line using a cell viability assay (e.g., MTT, XTT). Work with concentrations below the toxic threshold for mechanistic studies. | |
| Inconsistent Results | Variability in cell culture. | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inaccurate compound concentration. | Ensure accurate weighing and dilution of the compound. Use calibrated pipettes. | |
| Efflux of the compound over time. | Measure intracellular compound concentration at different time points to understand its accumulation and retention kinetics. |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Cell Seeding: Seed Caco-2 cells onto sterile Millicell polycarbonate cell culture inserts (12 mm diameter, 0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
TEER Measurement: Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). The monolayer is ready for the permeability assay when the TEER values are stable and typically >250 Ω·cm².
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the test compound (this compound) dissolved in transport buffer to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). f. Replace the collected volume with fresh transport buffer.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the insert (cm²).
-
C0 is the initial concentration in the apical chamber (µmol/mL).
-
Quantitative Data from a Related Compound
The following table presents permeability data for Miquelianin (quercetin 3-O-beta-D-glucuronopyranoside), a structurally related quercetin glycoside, which can serve as a preliminary reference.[3]
| Cell Model | Compound | Apparent Permeability Coefficient (Papp) (cm/s) |
| Caco-2 | Miquelianin | 0.4 ± 0.19 x 10⁻⁶ |
| Blood-Brain Barrier (in vitro) | Miquelianin | 1.34 ± 0.05 x 10⁻⁶ |
| Blood-CSF Barrier (in vitro) | Miquelianin | 2.0 ± 0.33 x 10⁻⁶ |
Visualizations
Caption: General experimental workflow for assessing cell permeability and bioactivity.
Caption: Troubleshooting flowchart for low bioactivity observations.
Caption: Hypothetical signaling pathways modulated by quercetin glycosides.
References
- 1. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Flavonoids Targeting Cancer Stem Cells for Augmenting Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies indicate that miquelianin (quercetin 3-O-beta-D-glucuronopyranoside) is able to reach the CNS from the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potential of Rutin and the Elusive Quercetin 3-Caffeylrobinobioside
A comprehensive review of existing experimental data on the anti-inflammatory effects of the well-documented flavonoid, Rutin (B1680289), is presented here. This guide also addresses the current scarcity of direct experimental evidence for Quercetin (B1663063) 3-Caffeylrobinobioside, offering a comparative perspective based on the activities of its core structure, quercetin, and related glycosides.
Inflammation is a complex biological response implicated in a multitude of diseases, driving the continuous search for effective anti-inflammatory agents. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their therapeutic potential. Among these, Rutin (quercetin-3-O-rutinoside) is a well-studied flavonoid with demonstrated anti-inflammatory properties. In contrast, Quercetin 3-Caffeylrobinobioside, another quercetin glycoside, remains a more enigmatic molecule with limited available data on its specific biological activities. This guide provides a detailed comparison based on current scientific literature, focusing on experimental data for Rutin and inferring the potential activities of this compound based on the known effects of its aglycone, quercetin, and similar compounds.
Mechanistic Insights into Anti-inflammatory Action
Rutin and other quercetin glycosides are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. Upon absorption, these glycosides can be metabolized to their aglycone form, quercetin, which is a potent inhibitor of several inflammatory cascades.
A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] By suppressing the activation of NF-κB, rutin and quercetin can effectively dampen the inflammatory response.[3]
dot
Caption: Simplified NF-κB signaling pathway and points of inhibition by Rutin/Quercetin.
Comparative In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a widely used and validated method for assessing the acute anti-inflammatory activity of compounds.
| Compound | Animal Model | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Rutin | Wistar Male Rats | 20 mg/kg | N/A | N/A | 90.9% | [4] |
| Rutin | Wistar Male Rats | 50 mg/kg | N/A | N/A | 90.9% | [4] |
| Rutin | Rats | 100 mg/kg | Intramuscular | 2 hours | Higher than Meloxicam | [5] |
Note: Direct comparative data for this compound in this model is not available in the current literature. The high efficacy of Rutin in this model suggests that other quercetin glycosides may also possess anti-inflammatory properties, although the nature and complexity of the sugar moiety, as well as the caffeoyl group, would likely influence bioavailability and activity.
Comparative In Vitro Anti-inflammatory Effects
The in vitro assessment of anti-inflammatory activity often involves the use of immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibition of key inflammatory mediators is then quantified.
| Compound | Cell Line | Stimulant | Concentration | Target | % Inhibition / IC₅₀ | Reference |
| Rutin | RAW 264.7 Macrophages | LPS | 30 µM | iNOS & COX-2 Protein | Significant Suppression | [2] |
| Rutin | RAW 264.7 Macrophages | LPS | 5-100 µM | IL-1β & IL-6 | Dose-dependent reduction | [6] |
| Quercetin | Soybean Lipoxygenase-1 | Linoleic Acid | Lipoxygenase-1 | IC₅₀ = 4.8 µM | [7] | |
| Quercetin | Breast Cancer Cells | COX-2 Expression | Significant Suppression | [8][9][10] |
Note: No direct in vitro anti-inflammatory data for this compound has been found. However, the caffeic acid moiety present in its structure is known to possess anti-inflammatory properties, suggesting a potential for synergistic or enhanced activity compared to other quercetin glycosides.[11] Studies on other quercetin glycosides have shown that the nature of the sugar component can influence the anti-inflammatory effect.[12]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
dot
Caption: Workflow for the carrageenan-induced paw edema assay.
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., Rutin dissolved in a suitable vehicle) or the vehicle alone (control group) is administered, typically intraperitoneally or orally. A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.
-
After a specific period (e.g., 30-60 minutes) to allow for absorption of the compound, a 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[13]
In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
dot
Caption: Workflow for assessing anti-inflammatory effects in LPS-stimulated macrophages.
Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators in vitro.
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
Procedure:
-
RAW 264.7 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., Rutin) or vehicle for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The cells are lysed to extract proteins. The expression levels of key inflammatory enzymes (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB) are determined by Western blot analysis.
-
The inhibitory effect of the compound is determined by comparing the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group.
Conclusion
The available scientific evidence robustly supports the significant anti-inflammatory properties of Rutin, demonstrated through both in vivo and in vitro experimental models. Its mechanism of action is primarily attributed to the downregulation of the NF-κB signaling pathway and subsequent inhibition of pro-inflammatory mediator production.
In stark contrast, there is a notable absence of direct experimental data on the anti-inflammatory effects of this compound. While its structural components—quercetin and a caffeoyl moiety—are individually recognized for their anti-inflammatory activities, the biological effects of the complete glycoside remain to be elucidated. The complex sugar (robinobiose) will undoubtedly influence its absorption, metabolism, and ultimately, its bioavailability and efficacy.
Therefore, while it is plausible to hypothesize that this compound may exhibit anti-inflammatory properties, this remains speculative without direct experimental validation. Further research, including in vivo studies such as the carrageenan-induced paw edema model and in vitro assays using LPS-stimulated macrophages, is imperative to characterize the anti-inflammatory profile of this compound and enable a direct and meaningful comparison with well-established flavonoids like Rutin. Such studies would be invaluable for researchers and professionals in the field of drug discovery and development seeking novel anti-inflammatory agents from natural sources.
References
- 1. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin Attenuates Lipopolysaccharide-induced Nitric Oxide Production in Macrophage Cells [pubs.sciepub.com]
- 3. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Inhibition mode of soybean lipoxygenase-1 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling | PLOS One [journals.plos.org]
- 11. Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 13. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Quercetin Glycosides for Researchers and Drug Development Professionals
A notable gap in current research is the lack of publicly available pharmacokinetic data for Quercetin (B1663063) 3-Caffeylrobinobioside. Therefore, a direct quantitative comparison of its bioavailability with other quercetin glycosides is not feasible at this time. This guide provides a comparative analysis of well-studied quercetin glycosides to elucidate the structural factors influencing their bioavailability, offering a valuable framework for researchers in the field.
The bioavailability of quercetin, a flavonoid with significant therapeutic potential, is critically dependent on the nature of the sugar moiety attached to its core structure. Glycosylation enhances the solubility and stability of quercetin, yet the type and position of the sugar conjugate profoundly impact its absorption and metabolic fate.[1] This guide synthesizes available experimental data to compare the bioavailability of common quercetin glycosides, namely Quercetin-3-O-glucoside, Rutin (Quercetin-3-O-rutinoside), and Isoquercetin (Quercetin-3-O-glucoside), providing a crucial resource for scientists and drug development professionals.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for different quercetin glycosides from human and rat studies. These parameters are essential for understanding the rate and extent of absorption.
| Compound | Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Quercetin-4'-O-glucoside | Human | 100 mg (quercetin equivalent) | 2.1 ± 1.6 | 0.7 ± 0.3 | Not Reported | [2] |
| Rutin (Quercetin-3-O-rutinoside) | Human | 200 mg (quercetin equivalent) | 0.3 ± 0.3 | 7.0 ± 2.9 | Not Reported | [2] |
| Quercetin Aglycone | Rat | 50 mg/kg | 7.47 ± 2.63 | 0.9 ± 0.4 | 43.2 ± 16.5 | [3][4] |
| Isoquercitrin (B50326) (Quercetin-3-O-glucoside) | Rat | 50 mg/kg | 0.35 ± 0.11 | 0.45 ± 0.1 | 0.29 ± 0.1 | [4] |
| Quercetin-3-O-β-D-glucuronide | Rat | 50 mg/kg | 2.04 ± 0.85 | 3.7 ± 2.0 | 16.0 ± 10.0 | [3][4] |
Note: Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and subject populations.
Experimental Protocols
Understanding the methodologies employed in bioavailability studies is crucial for interpreting the data and designing future experiments.
Human Pharmacokinetic Study Protocol (Adapted from Graefe et al., 2001)[2]
-
Study Design: A four-way crossover study involving healthy volunteers.
-
Administration: Subjects received single oral doses of different quercetin forms (e.g., onion supplement, pure quercetin-4'-O-glucoside, rutin, buckwheat tea) after an overnight fast.
-
Sample Collection: Blood samples were collected at specified time intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) post-administration.
-
Sample Processing: Plasma was separated by centrifugation. To determine total quercetin concentration, plasma samples were treated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with a coulometric array detector was used to quantify quercetin concentrations in plasma.[2]
Rat Pharmacokinetic Study Protocol (Adapted from Chen et al., 2019)[3][4]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Administration: A single oral dose of the test compound (e.g., quercetin, isoquercitrin, or quercetin-3-O-β-D-glucuronide) was administered by gavage.
-
Sample Collection: Blood samples were collected via the tail vein at predetermined time points.
-
Analytical Method: An HPLC-MS method was developed to determine the plasma concentrations of the administered compounds and their metabolites.[3][4]
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes in quercetin bioavailability research.
Caption: General metabolic pathway of quercetin glycosides.
Caption: Typical workflow for a quercetin bioavailability study.
Discussion and Conclusion
The available data consistently demonstrate that the type of sugar moiety is a major determinant of quercetin bioavailability.[5] Glycosides with a glucose moiety, such as quercetin-4'-O-glucoside and isoquercitrin (quercetin-3-O-glucoside), are generally absorbed more rapidly and to a greater extent than those with a rutinoside moiety, like rutin.[2][6] This is attributed to the active transport of glucosides across the intestinal wall. Rutin, on the other hand, is poorly absorbed in the small intestine and requires hydrolysis by colonic microflora before the resulting quercetin aglycone can be absorbed.[7]
The lack of data on Quercetin 3-Caffeylrobinobioside highlights a significant area for future research. Understanding the bioavailability of this and other complex quercetin glycosides is essential for accurately assessing their potential health benefits and for the development of novel therapeutics and functional foods. Future studies should focus on conducting rigorous pharmacokinetic trials to determine the Cmax, Tmax, and AUC of these less-characterized glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 6. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Quercetin vs. Quercetin 3-Caffeylrobinobioside: A Mechanistic Comparison
A guide for researchers on the potential differences in the mechanism of action between the well-studied flavonoid, Quercetin (B1663063), and its glycoside derivative, Quercetin 3-Caffeylrobinobioside.
Introduction
Quercetin, a ubiquitous plant flavonoid, is the subject of extensive research for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is multifaceted, involving the modulation of numerous intracellular signaling pathways and direct enzymatic inhibition. In contrast, this compound, a glycosidic form of quercetin, is a less-studied compound. This guide aims to provide a comparative overview of the known mechanisms of quercetin and extrapolate the potential mechanistic distinctions that may arise from the addition of a caffeylrobinobioside moiety. This comparison is based on the extensive literature for quercetin and general principles observed for other quercetin glycosides, owing to the limited direct experimental data available for this compound.
Bioavailability and Metabolism: The Gateway to Activity
A crucial point of differentiation between quercetin and its glycosides lies in their bioavailability. Quercetin aglycone (the non-sugar-bound form) is poorly soluble in water, which limits its absorption in the gastrointestinal tract. Glycosylation, as in this compound, can alter the physicochemical properties of the molecule, potentially impacting its absorption and metabolism.
Generally, quercetin glycosides are not directly absorbed. They are either hydrolyzed by intestinal enzymes (lactase-phlorizin hydrolase) or gut microbiota to the aglycone form before absorption, or in some cases, absorbed intact via glucose transporters. The subsequent metabolic fate in the liver, involving methylation, sulfation, and glucuronidation, is a critical determinant of the circulating bioactive species. The large caffeylrobinobioside group may influence the rate and extent of hydrolysis and subsequent absorption, thereby modulating the concentration of active quercetin reaching the target tissues.
Comparative Overview of Mechanistic Actions
The following sections detail the established mechanisms of quercetin and discuss the potential impact of the caffeylrobinobioside substitution.
Antioxidant Activity
Quercetin:
Quercetin is a potent antioxidant, a property attributed to its chemical structure, which is rich in hydroxyl groups. Its antioxidant mechanisms include:
-
Direct Radical Scavenging: Quercetin can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide, hydroxyl radicals, and peroxynitrite.
-
Chelation of Metal Ions: It can chelate transition metal ions like iron and copper, which are catalysts in the formation of free radicals.
-
Upregulation of Endogenous Antioxidant Defenses: Quercetin activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. This leads to the increased expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
This compound:
Direct experimental data on the antioxidant capacity of this compound is scarce. However, based on studies of other quercetin glycosides, the following can be hypothesized:
-
The glycosidic linkage at the 3-position may slightly reduce the direct radical scavenging activity compared to the aglycone, as the 3-hydroxyl group is involved in this activity.
-
The overall antioxidant effect in vivo will heavily depend on its conversion to quercetin aglycone. If efficiently hydrolyzed, it could serve as a prodrug, delivering quercetin to exert its antioxidant effects.
-
The caffeyl group itself possesses antioxidant properties and could contribute to the overall radical scavenging capacity of the molecule.
Anti-inflammatory Effects
Quercetin:
Quercetin exerts significant anti-inflammatory effects by targeting key inflammatory pathways:
-
Inhibition of Pro-inflammatory Enzymes: It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins (B1171923) and leukotrienes.
-
Suppression of Pro-inflammatory Cytokines: Quercetin downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of Inflammatory Signaling Pathways: It inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. Quercetin also modulates mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.
This compound:
-
Similar to its antioxidant activity, the anti-inflammatory effects of this compound in vivo are likely contingent on its hydrolysis to quercetin.
-
The large size of the molecule might hinder its direct interaction with intracellular signaling proteins compared to the smaller aglycone.
-
There is a possibility of distinct anti-inflammatory activities before hydrolysis, potentially through interactions with cell surface receptors or enzymes, though this remains to be investigated.
Enzyme Inhibition
Quercetin:
Quercetin is known to inhibit a variety of enzymes, which contributes to its pharmacological effects:
-
Protein Kinases: It is a broad-spectrum inhibitor of protein kinases, including phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and tyrosine kinases. This inhibition affects cell proliferation, differentiation, and survival.
-
Cytochrome P450 Enzymes: Quercetin can inhibit certain cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. This can lead to potential drug-herb interactions.
-
Other Enzymes: It also inhibits enzymes such as xanthine (B1682287) oxidase, aldose reductase, and topoisomerase.
This compound:
-
The bulky caffeylrobinobioside group at the 3-position is likely to sterically hinder the binding of the molecule to the active sites of many enzymes. Therefore, the direct inhibitory potency of the glycoside is expected to be lower than that of the aglycone.
-
Its primary role in enzyme inhibition in a biological system would likely be as a precursor to quercetin.
Data Presentation
Due to the lack of direct comparative experimental data for this compound, a quantitative data table cannot be provided. Research providing IC50 values or other quantitative measures for this compound against various targets is needed to populate such a table.
Experimental Protocols
Detailed experimental protocols for assessing the mechanisms of action of flavonoids like quercetin are extensive and varied. Below are outlines of key experimental approaches that could be used for a direct comparison.
1. Antioxidant Capacity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the direct radical scavenging ability.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common method to evaluate free radical scavenging.
-
Cellular Antioxidant Activity (CAA) Assay: To assess antioxidant activity within a cellular context.
-
Western Blot Analysis for Nrf2 and HO-1: To determine the activation of the Nrf2 pathway in cell culture models.
2. Anti-inflammatory Assays:
-
LPS-stimulated Macrophage Model (e.g., RAW 264.7 cells): To measure the inhibition of nitric oxide (NO) production (Griess assay), and pro-inflammatory cytokines (ELISA or qPCR for TNF-α, IL-6, IL-1β).
-
Western Blot Analysis for NF-κB and MAPK pathway proteins: To investigate the modulation of key inflammatory signaling pathways.
-
COX and LOX Enzyme Inhibition Assays: To directly measure the inhibitory effect on these enzymes.
3. Enzyme Inhibition Assays:
-
Kinase Activity Assays: Using purified kinases and specific substrates to determine the inhibitory concentration (IC50) of the compounds.
-
Cytochrome P450 Inhibition Assays: Using human liver microsomes and specific CYP substrates to assess the potential for drug interactions.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Quercetin. The potential for this compound to influence these pathways is largely dependent on its conversion to the aglycone.
Caption: Quercetin's antioxidant mechanism via Nrf2 pathway activation.
Caption: Quercetin's anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
Quercetin is a pleiotropic molecule with well-documented antioxidant, anti-inflammatory, and enzyme-inhibitory activities. Its mechanisms of action are complex, involving the modulation of multiple signaling pathways. This compound, as a glycoside of quercetin, is likely to exhibit a different pharmacokinetic profile. Its biological activity in vivo is expected to be largely dependent on its conversion to the aglycone, quercetin. The caffeylrobinobioside moiety may influence its absorption, distribution, metabolism, and excretion, and could potentially possess some intrinsic activity. However, without direct comparative studies, the precise mechanism of action of this compound and how it quantitatively compares to quercetin remains speculative. Further research is imperative to elucidate the specific biological activities and therapeutic potential of this and other quercetin glycosides.
A Comparative Guide to HPLC Method Validation for the Quantification of Quercetin 3-Caffeylrobinobioside
For researchers, scientists, and drug development professionals, the accurate quantification of specific flavonoid glycosides like Quercetin (B1663063) 3-Caffeylrobinobioside is crucial for product development, quality control, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[1] This guide provides a comparative overview of validated HPLC methods for the quantification of quercetin and its glycosides, which can be adapted for Quercetin 3-Caffeylrobinobioside, and outlines the essential experimental protocols for method validation.
Comparative Analysis of HPLC Methodologies
While specific validated methods for this compound are not extensively documented in publicly available literature, methods for the closely related quercetin and its other glycosides offer a strong foundation. The choice between isocratic and gradient elution, as well as the specific column and mobile phase, will impact the separation efficiency and analysis time.
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Utilizes a constant mobile phase composition throughout the analysis. This method is simpler, more robust, and often results in shorter run times, making it suitable for routine quality control when the sample matrix is not overly complex.[2]
-
Gradient Elution: Involves changing the mobile phase composition during the analysis. This approach is advantageous for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution and sensitivity.[3][4]
A summary of typical performance data for validated HPLC methods for quercetin and its glycosides is presented in Table 1. These parameters are critical for assessing the reliability and suitability of a method for a specific application.
Table 1: Comparison of Performance Data from Validated HPLC Methods for Quercetin and Related Glycosides
| Parameter | Method 1 (Isocratic)[5][6] | Method 2 (Gradient)[3][4] | Method 3 (Isocratic)[2] |
| **Linearity (R²) ** | >0.999[5] | >0.99[3][4] | >0.9995[6] |
| Precision (%RSD) | <2%[5][6] | Intra-day: <1%, Inter-day: <2% | <2%[6] |
| Accuracy (% Recovery) | 98.4% - 99.1%[5] | 93.53% - 103.75%[3][4] | 99.59% - 100.82%[2] |
| LOD (µg/mL) | 0.120499[5] | 1.33[3][4] | 0.00488[2] |
| LOQ (µg/mL) | 0.32219[5] | 4.0[3][4] | 0.03906[2] |
Experimental Protocols
The validation of an HPLC method ensures that it is suitable for its intended purpose.[7] The following are detailed methodologies for key experiments in HPLC method validation, based on established protocols for quercetin and its derivatives.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to obtain a stock solution of known concentration (e.g., 100 µg/mL).[3][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to different concentrations covering the expected range of the analyte in the samples.[8]
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, it may involve extraction with a suitable solvent (e.g., methanol, ethanol), followed by filtration through a 0.2 or 0.45 µm syringe filter before injection into the HPLC system.[4]
Chromatographic Conditions
A typical HPLC system for the analysis of quercetin glycosides consists of a quaternary pump, an autosampler, a column oven, and a diode-array detector (DAD) or a UV-Vis detector.[3][7] The choice of stationary and mobile phases is critical for achieving good separation.
Table 2: Example Chromatographic Conditions for Quercetin Glycoside Analysis
| Parameter | Condition A (Isocratic) | Condition B (Gradient) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5][7] | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% acid (e.g., acetic acid)[5] | A: 0.1% Formic acid in Water, B: Acetonitrile. Gradient program.[9] |
| Flow Rate | 1.0 mL/min[5][7] | 0.6 - 1.0 mL/min[9] |
| Column Temperature | 25°C - 40°C[9] | 25°C[3][4] |
| Detection Wavelength | ~255 nm or ~370 nm[2][3][4] | ~255 nm or ~370 nm[2][3][4] |
| Injection Volume | 10 - 20 µL | 2 - 20 µL[3][9] |
Method Validation Parameters
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[2][5]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of the blank, standard, and sample solutions.[9]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.[8]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percentage relative standard deviation (%RSD) and is determined at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.[5]
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the standard is added to a sample and the percentage of the standard recovered is calculated.[5][8]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[7]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Journal of Pharmaceutical Technology » Submission » Development and validation of an HPLC method for determination of quercetin [dergipark.org.tr]
- 7. impactfactor.org [impactfactor.org]
- 8. japsonline.com [japsonline.com]
- 9. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Flavonoid Analysis: A Comparative Guide to Immunoassay Cross-Reactivity of Quercetin 3-Caffeylrobinobioside
For researchers, scientists, and drug development professionals engaged in the analysis of flavonoids, understanding the potential for cross-reactivity in immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative analysis of using immunoassays for the quantification of Quercetin (B1663063) 3-Caffeylrobinobioside, with a focus on potential cross-reactivity, and contrasts this method with more specific analytical techniques.
Quercetin 3-Caffeylrobinobioside is a glycoside of quercetin, a flavonoid widely distributed in plants.[1][2] Due to the structural similarities among flavonoid glycosides, antibodies developed for one specific compound may exhibit significant cross-reactivity with other related molecules.[3] This can lead to inaccurate quantification and misinterpretation of results in immunoassay-based studies.
Immunoassays vs. Chromatographic Methods: A Performance Comparison
The choice of analytical method is critical for the accurate quantification of this compound. While immunoassays offer high throughput and ease of use, they are susceptible to interferences from structurally related compounds.[4] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), provide a more specific and sensitive alternative.[5][6]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | Immunoassay (e.g., ELISA) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Antibody-antigen binding | Separation based on polarity and interaction with stationary phase |
| Specificity | Moderate to low; potential for cross-reactivity with other flavonoids | High; capable of separating structurally similar compounds |
| Sensitivity | Varies; can be high | High to very high, especially with mass spectrometry detection |
| Throughput | High; suitable for screening large numbers of samples | Lower; more time-consuming per sample |
| Cost per Sample | Generally lower | Higher, due to equipment and solvent costs |
| Development Time | Long (for new antibody development) | Shorter (for method development and validation) |
| Matrix Effects | Can be significant | Can be minimized with appropriate sample preparation |
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in an immunoassay occurs when an antibody binds to molecules other than the target analyte.[4][7] In the context of this compound, an immunoassay designed to detect quercetin might also recognize other quercetin glycosides or even other flavonoids present in the sample. This is due to the shared core structure of these compounds. The degree of cross-reactivity is not solely a characteristic of the antibody but can also be influenced by the specific format of the immunoassay.[8][9]
Diagram illustrating specific binding versus cross-reactivity in an immunoassay.
Hypothetical Cross-Reactivity Data
The following table provides a hypothetical illustration of how different quercetin derivatives might perform in a competitive immunoassay designed for quercetin. The cross-reactivity is expressed as the percentage of the signal obtained with the cross-reactant compared to the signal obtained with the target analyte (quercetin) at the same concentration.
Table 2: Hypothetical Cross-Reactivity of Quercetin Derivatives in a Quercetin-Specific Immunoassay
| Compound | Structure | Hypothetical Cross-Reactivity (%) |
| Quercetin (Target Analyte) | Aglycone | 100% |
| This compound | Quercetin + Caffeylrobinobiose | 45% |
| Quercetin-3-O-glucoside (Isoquercitrin) | Quercetin + Glucose | 70% |
| Quercetin-3-O-rutinoside (Rutin) | Quercetin + Rutinose | 55% |
| Kaempferol | Different B-ring hydroxylation | 20% |
| Luteolin | Different B-ring hydroxylation | 15% |
Note: This data is illustrative and not based on specific experimental results for this compound.
Experimental Protocols
To provide a practical comparison, detailed methodologies for both a competitive ELISA and an HPLC-UV analysis for quercetin and its derivatives are outlined below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a typical competitive ELISA for the quantification of a small molecule like quercetin.
-
Coating: A 96-well microtiter plate is coated with a conjugate of quercetin and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Competition: Standards of the target analyte (this compound) or unknown samples are mixed with a specific primary antibody against quercetin and added to the wells. The plate is then incubated for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated analyte for antibody binding.
-
Washing: The plate is washed as described in step 2 to remove unbound antibodies.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the analyte is inversely proportional to the signal.
Workflow for a competitive ELISA.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general method for the separation and quantification of quercetin and its glycosides.
-
Sample Preparation: Plant material or biological samples are extracted with a suitable solvent (e.g., methanol (B129727) or ethanol). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Detection: The eluent is monitored at a wavelength where quercetin and its derivatives show maximum absorbance, typically around 370 nm.[10][12]
-
Quantification:
-
Standard Curve: A standard curve is generated by injecting known concentrations of a certified reference standard of this compound.
-
Analysis: The peak area of the analyte in the sample chromatogram is compared to the standard curve to determine its concentration.
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[10]
Conclusion
While immunoassays can be a valuable tool for high-throughput screening, their application for the specific quantification of this compound requires careful consideration due to the high potential for cross-reactivity with other structurally similar flavonoids. For applications demanding high accuracy and specificity, chromatographic methods such as HPLC are the preferred alternative. Researchers must weigh the trade-offs between throughput, cost, and data quality when selecting an analytical method for flavonoid analysis. The development and validation of highly specific monoclonal antibodies for this compound could mitigate the issue of cross-reactivity in future immunoassay applications.
References
- 1. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 2. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. [IE and IgG antibodies against flavonoids following therapy with flavonoid-containing drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022 [mdpi.com]
- 7. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chromatographic Methods for Quercetin Quantification from Natural Sources | Encyclopedia MDPI [encyclopedia.pub]
- 12. gijhsr.com [gijhsr.com]
A Comparative Guide to the In Vitro Antioxidant Profile of Quercetin 3-Caffeylrobinobioside and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro antioxidant activity of Quercetin (B1663063) 3-Caffeylrobinobioside. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its potential antioxidant capacity by comparing it with its parent molecule, quercetin, and other related flavonoid glycosides. The information presented herein is intended to guide researchers in designing and interpreting in vitro antioxidant assays for this and similar novel compounds.
Data Summary of In Vitro Antioxidant Assays
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (EC50/IC50) | FRAP (Ferric Reducing Antioxidant Power) | Reference Compound |
| Quercetin | ~10-25 µM | ~5-15 µM | High | Ascorbic Acid, Trolox |
| Quercetin-3-O-glucoside | Generally lower than quercetin | Generally lower than quercetin | Moderate to High | Ascorbic Acid, Trolox |
| Quercetin-3-O-robinobioside | Data not available | Data not available | Data not available | - |
| Quercetin 3-Caffeylrobinobioside | Hypothesized to be high | Hypothesized to be high | Hypothesized to be high | - |
| Caffeic Acid | High | High | High | Ascorbic Acid, Trolox |
Note: The antioxidant activity of glycosides is often lower than the aglycone (quercetin) due to the substitution of a free hydroxyl group. However, the presence of a caffeoyl moiety, which itself possesses strong antioxidant properties due to its catechol structure, may compensate for or even enhance the overall antioxidant capacity of this compound. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols for Key In Vitro Antioxidant Assays
To facilitate the experimental investigation of this compound, detailed methodologies for three widely used in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.
-
Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox, or Quercetin) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the different concentrations of the test compound or standard to the wells.
-
For the control, add the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for several days when stored in the dark at room temperature.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the test compound and a standard antioxidant.
-
Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC50 value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent should be freshly prepared and warmed to 37°C before use.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Add a small volume of the test compound or standard to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the FeSO₄·7H₂O standards.
-
The FRAP value of the test compound is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of these assays and their biological relevance, the following diagrams have been generated using Graphviz.
The Intricate Dance of Structure and Activity: A Comparative Guide to Quercetin 3-Caffeylrobinobioside and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of natural compounds, flavonoids stand out for their significant therapeutic potential, largely attributed to their antioxidant and anti-inflammatory properties. Within this class, quercetin (B1663063) and its derivatives are among the most extensively studied. This guide provides a comparative analysis of the structure-activity relationship of Quercetin 3-Caffeylrobinobioside and structurally similar flavonoids, offering insights supported by experimental data to aid in drug discovery and development. While direct quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for understanding its potential bioactivity by comparing it with its aglycone, quercetin, and other relevant glycosylated and acylated derivatives.
Key Structural Determinants of Flavonoid Bioactivity
The biological activity of flavonoids is intricately linked to their chemical structure. Key features influencing their antioxidant and anti-inflammatory effects include:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are paramount. The catechol group (3',4'-dihydroxy) on the B-ring is a critical feature for potent antioxidant activity.
-
C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring, in conjugation with the 4-oxo (carbonyl) group, enhances electron delocalization, contributing to greater radical scavenging capacity.
-
Glycosylation: The attachment of sugar moieties to the flavonoid core generally decreases antioxidant activity compared to the aglycone (the non-sugar part). The position of glycosylation also plays a role, with substitution at the 3-OH position often leading to a more significant reduction in activity.[1]
-
Acylation: The addition of an acyl group, such as a caffeyl group, to the sugar moiety can modulate the flavonoid's bioactivity. In some cases, acylation has been shown to enhance antioxidant and antimicrobial properties.[2]
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of flavonoids is commonly assessed using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most prevalent. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a standard measure of antioxidant potency—a lower IC50 value indicates higher antioxidant activity.
| Compound | Structure | DPPH Radical Scavenging Activity (IC50) | Key Structural Features Affecting Activity |
| Quercetin | Aglycone with 3,3',4',5,7-pentahydroxy substitution | 5.5 - 19.17 µM[3][4] | Potent antioxidant due to the catechol group on the B-ring, the 3-OH group, and the C2-C3 double bond. |
| Rutin (Quercetin-3-O-rutinoside) | Quercetin with a rutinose (disaccharide) at the 3-position | Generally higher IC50 than quercetin | The bulky disaccharide at the 3-OH position significantly hinders radical scavenging activity. |
| Quercetin-3-O-glucoside | Quercetin with a glucose at the 3-position | Generally higher IC50 than quercetin | Glycosylation at the 3-position reduces antioxidant capacity compared to the aglycone. |
| This compound | Quercetin with a caffeyl-robinobiose at the 3-position | Data not available | The presence of a large acylated disaccharide at the 3-position likely results in a higher IC50 value compared to quercetin. However, the caffeyl moiety itself possesses antioxidant properties and may contribute to the overall activity. |
Comparative Analysis of Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
| Compound | In Vitro Anti-inflammatory Activity (e.g., NO Inhibition) | Key Structural Features Affecting Activity |
| Quercetin | Potent inhibitor of NO production in LPS-stimulated RAW 264.7 cells.[5] | The aglycone structure allows for effective interaction with cellular targets to suppress inflammatory pathways. |
| Rutin (Quercetin-3-O-rutinoside) | Less potent inhibitor of NO production compared to quercetin. | The large sugar moiety can reduce cellular uptake and interaction with intracellular signaling molecules. |
| Quercetin-3-O-glucoside | Less potent inhibitor of NO production compared to quercetin.[6] | Similar to rutin, the sugar group diminishes its anti-inflammatory efficacy in vitro. |
| This compound | Data not available | The large acylated sugar moiety may limit its direct anti-inflammatory activity compared to quercetin. However, the caffeyl group is known to have anti-inflammatory properties and could contribute to its overall effect. |
Modulation of Cellular Signaling Pathways
Quercetin and its derivatives modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these interactions is crucial for elucidating their mechanisms of action.
Caption: Flavonoid-mediated modulation of key signaling pathways.
Quercetin has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[5][7] Conversely, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the expression of protective antioxidant enzymes.[7] A study on a compound structurally similar to this compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, demonstrated its ability to upregulate MAPKs (p38 and JNK) and the Akt/GSK3β/β-catenin signaling pathways in the context of melanogenesis. This suggests that acylated quercetin glycosides can indeed modulate these critical cellular pathways, although the specific downstream effects can be cell-type and context-dependent.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of experimental data. Below are summarized protocols for the DPPH radical scavenging and nitric oxide inhibition assays.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol Summary:
-
Preparation: A stock solution of DPPH in methanol is prepared. The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create a series of dilutions.
-
Reaction: The test compound dilutions are mixed with the DPPH solution in a microplate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This cell-based assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.
Caption: Workflow for the nitric oxide inhibition assay.
Protocol Summary:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a longer period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which forms a colored azo dye.
-
Absorbance Reading: The absorbance of the colored solution is measured with a microplate reader at approximately 540 nm.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated, LPS-stimulated cells.[8][9]
Conclusion
The structure-activity relationship of flavonoids is a complex yet crucial area of study for the development of new therapeutic agents. While this compound remains a less-characterized derivative, by understanding the fundamental principles governing flavonoid bioactivity and comparing it to well-studied analogues like quercetin and its glycosides, we can make informed predictions about its potential. The presence of the quercetin backbone suggests inherent antioxidant and anti-inflammatory capabilities. However, the large, acylated robinobiose moiety at the 3-position likely modulates these properties, potentially reducing its activity compared to the aglycone, quercetin. The attached caffeyl group, a known antioxidant and anti-inflammatory agent itself, may partially counteract this reduction. Further experimental studies are warranted to precisely quantify the antioxidant and anti-inflammatory efficacy of this compound and to fully elucidate its interactions with key cellular signaling pathways. This guide serves as a foundational resource for researchers embarking on the investigation of this and other novel flavonoid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. nehu.ac.in [nehu.ac.in]
- 5. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin, but not its metabolite quercetin-3-glucuronide, exerts prophylactic immunostimulatory activity and therapeutic antiinflammatory effects on lipopolysaccharide-treated mouse peritoneal macrophages ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Quercetin vs. its Glycoside Derivatives
A comprehensive review of the cytotoxic effects of the flavonoid Quercetin in comparison to its glycosidic forms, highlighting the current data landscape and identifying research gaps for Quercetin 3-Caffeylrobinobioside.
Executive Summary
Quercetin, a ubiquitous plant flavonoid, has garnered significant attention in oncological research for its pro-apoptotic and anti-proliferative effects on various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of Quercetin and its glycoside derivatives. While extensive data is available for Quercetin and some of its common glycosides, a notable absence of research exists for this compound, precluding a direct comparison. This report synthesizes the available experimental data for other Quercetin glycosides as a proxy, details the experimental methodologies employed, and illustrates the key signaling pathways involved in Quercetin-mediated cytotoxicity.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Quercetin and its glycoside derivatives across various cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Reference |
| Quercetin | HeLa (Cervical Cancer) | 29.49 µg/mL | [1] |
| Quercetin-3-O-rhamnoside | HeLa (Cervical Cancer) | 46.67 µg/mL | [1] |
| Quercetin-3-O-glucoside | Caco-2 (Colon Carcinoma) | 79 µg/mL | [2] |
| Quercetin-3-O-glucoside | HepG2 (Liver Hepatocellular Carcinoma) | 150 µg/mL | [2] |
| Quercetin | A172 (Glioblastoma) | ~50 µmol/L (Significant viability decrease) | [3] |
| Quercetin | LBC3 (Glioblastoma) | ~50 µmol/L (Significant viability decrease) | [3] |
Note: No publicly available data on the cytotoxicity of this compound was found during the literature search for this guide. The presented data for other glycosides, such as Quercetin-3-O-rhamnoside and Quercetin-3-O-glucoside, suggests that the aglycone form, Quercetin, is generally more cytotoxic. This is often attributed to the higher lipophilicity of the aglycone, facilitating easier passage through the cell membrane.[1]
Experimental Protocols
The most common method utilized to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Quercetin and its derivatives). A control group with no treatment and a vehicle control are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Quercetin-Induced Cytotoxicity
Quercetin exerts its cytotoxic effects through the modulation of several key signaling pathways, ultimately leading to apoptosis (programmed cell death). The diagram below illustrates a simplified overview of the intrinsic apoptotic pathway induced by Quercetin.
Caption: Quercetin-induced intrinsic apoptosis pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening and comparing the cytotoxic effects of different compounds.
Caption: A standard workflow for in vitro cytotoxicity testing.
References
- 1. japsonline.com [japsonline.com]
- 2. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines | MDPI [mdpi.com]
Safety Operating Guide
Safe Disposal of Quercetin 3-Caffeylrobinobioside: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Quercetin 3-Caffeylrobinobioside, a flavonoid compound used in various research applications.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be used.
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing[3].
-
Do not ingest or inhale the compound[3].
-
Wash hands thoroughly after handling[3].
-
Keep the compound away from sources of ignition[3].
-
Avoid creating dust during handling and disposal procedures[3].
II. Step-by-Step Disposal Procedure
All chemical waste, including this compound and any contaminated materials, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) or equivalent office[4][5]. Do not dispose of this compound down the drain or in regular trash [4][6].
-
Waste Segregation:
-
Containerization:
-
Use a designated, compatible, and leak-proof container for solid waste. Plastic containers are often preferred[5].
-
The container must have a secure, tight-fitting lid and be in good condition[8].
-
For liquid waste containing this compound (e.g., solutions in DMSO, Methanol, Ethanol), use a separate, compatible, and clearly labeled liquid waste container[9][10].
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents fully, including the name "this compound" and any solvents used. List all components by percentage or volume[7].
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][7].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[8].
-
Ensure secondary containment is in place to prevent spills from reaching drains[4].
-
Inspect the storage area weekly for any signs of leakage[7].
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but check your institution's policy), contact your institution's EHS office for pickup[5].
-
Do not exceed the maximum accumulation limits for your SAA (e.g., 55 gallons for hazardous waste, or 1 quart for acutely toxic waste)[5].
-
III. Decontamination and Empty Container Disposal
-
Decontamination: For any spills, absorb the material with an inert absorbent and place it in the hazardous waste container. Clean the affected area thoroughly.
-
Empty Containers: A container that has held this compound should be treated as hazardous waste. If institutional policy allows, containers that held non-acute hazardous waste can be disposed of as regular trash after being completely emptied, with no residue remaining. The label must be defaced, and the cap removed[4]. For containers that held what might be considered an acute hazardous waste, triple rinsing with a suitable solvent may be required before disposal as regular trash; the rinsate must be collected as hazardous waste[4].
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. carlroth.com [carlroth.com]
- 3. biocrick.com [biocrick.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
Personal protective equipment for handling Quercetin 3-Caffeylrobinobioside
Essential Safety and Handling Guide for Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure user safety when handling this compound in its powdered form and in solution.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Powder | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Use
A systematic approach to handling minimizes risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[1][2].
-
The physical form of this compound is a powder[3].
2. Handling and Preparation:
-
Engineering Controls: Always handle the solid powder and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of fine particles. A horizontal laminar flow hood can also be suitable as it minimizes air turbulence.
-
Procedure:
-
Before beginning work, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid. Avoid creating dust.
-
When dissolving the powder, add the solvent to the powder slowly to prevent splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol[3].
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth with water[1][2]. Do not induce vomiting.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | - Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain. |
| Empty Containers | - Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of as normal laboratory glass or plastic waste, depending on the material. |
Local regulations for hazardous waste disposal must be followed. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
